10,13-Dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

Catalog No.
S606906
CAS No.
4075-07-4
M.F
C19H26O
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10,13-Dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocy...

CAS Number

4075-07-4

Product Name

10,13-Dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

IUPAC Name

10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H26O

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C19H26O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,15-17H,4-8,10-11H2,1-2H3

InChI Key

HNDHDMOSWUAEAW-UHFFFAOYSA-N

SMILES

Array

Synonyms

4,16-androstadien-3-one, androsta-4,16-dien-3-one

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4=CC(=O)CCC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=CC(=O)CC[C@]34C

Comprehensive Technical Guide to 4,16-Androstadien-3-one (Androstadienone)

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile

4,16-Androstadien-3-one, commonly known as Androstadienone (AND), is an endogenous steroid belonging to the 16-androstene class that has attracted significant scientific interest for its potential pheromone-like activities in humans [1]. This compound is characterized by its unique structure and presence in human biological secretions, particularly in male sweat and other bodily fluids [2].

Chemical Identity

Table 1: Fundamental Chemical Properties of Androstadienone

Property Specification
Systematic Name (8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
Alternative Name Androsta-4,16-dien-3-one
Chemical Formula C₁₉H₂₆O
Molecular Weight 270.416 g·mol⁻¹
CAS Registry Number 4075-07-4
Chemical Structure Decahydrocyclopenta[a]phenanthren-3-one backbone with conjugated double bonds at positions 4 and 16

Androstadienone is structurally related to androgen sex hormones but notably does not exhibit androgenic or anabolic effects despite this structural similarity [1]. This dissociation between structural classification and biological activity makes it a particularly interesting subject for pharmacological research.

Biosynthesis and Metabolic Pathways

The biochemical pathway of androstadienone synthesis involves several key enzymatic transformations. Research indicates that in human testicular homogenates, Androstadienone is synthesized from pregnenolone in a single-step conversion rather than through separate intermediates, through what is known as the 16-ene-synthetase process [3].

G Pregnenolone Pregnenolone Androstadienol Androstadienol Pregnenolone->Androstadienol 16-ene-synthetase Progesterone Progesterone Androstadienone Androstadienone Progesterone->Androstadienone 16-ene-synthetase Androstadienol->Androstadienone 3β-HSD Androstenone Androstenone Androstadienone->Androstenone 5α-reductase Androstenol Androstenol Androstenone->Androstenol 3-ketosteroid reductase

Figure 1: Biosynthetic pathway of Androstadienone and related 16-androstenes in human testicular homogenates. Key enzymes involved in the transformations are shown along the arrows [1] [3].

The metabolic fate of androstadienone involves conversion to more potent and odorous compounds, including androstenone via the enzyme 5α-reductase, which can subsequently be transformed into 3α-androstenol or 3β-androstenol by 3-ketosteroid reductase [1]. This metabolic pathway suggests a potential mechanism for the amplification of pheromonal signaling in biological systems.

Neurophysiological Effects and Putative Pheromone Activity

Central Nervous System Activation

Androstadienone demonstrates significant effects on the human central nervous system, particularly in regions associated with social and emotional processing. Neuroimaging studies have consistently shown that exposure to androstadienone activates the anterior hypothalamus, a region known to contain sexually dimorphic nuclei and to be highly involved in reproductive behavior [4] [5].

Table 2: Documented Neurophysiological Effects of Androstadienone Exposure

Effect Domain Observed Response Subject Population Significance
Hypothalamic Activation Significant activation in anterior hypothalamus Heterosexual women, homosexual men Suggests specialized processing of chemosensory signals [5]
Mood Modulation Reduction of nervousness, tension, and negative affective states Primarily heterosexual women Picogram quantities sufficient to alter mood states [1] [6]
Cognitive Influence Attunement to emotional information Both men and women May specifically enhance attention to emotional stimuli [1]
Autonomic Regulation Altered cortisol levels Women exposed to male sweat Demonstrated endocrine effects [1]

The neural response to androstadienone appears to be sexually dimorphic and potentially related to sexual orientation. Research has demonstrated that homosexual men and heterosexual women show similar patterns of hypothalamic activation in response to androstadienone, which differs from the response pattern observed in heterosexual men [5]. This differential activation suggests a link between sexual orientation and hypothalamic neuronal processes, though the exact mechanism remains under investigation.

Olfactory Receptor Mechanisms

The perception of androstadienone involves specific olfactory receptors, with significant individual variation in sensitivity. Research has identified OR7D4 as a human odorant receptor selectively activated in vitro by androstadienone and the related compound androstenone [5]. Genetic variation in the OR7D4 gene accounts for a significant proportion of the variance in perceived intensity and pleasantness of these steroidal odors, with common variants (OR7D4 WM) containing non-synonymous single nucleotide polymorphisms that impair receptor function [5].

Research Methodologies and Experimental Protocols

Neuroimaging Studies

Positron Emission Tomography (PET) has been extensively employed to investigate the neural processing of androstadienone. The standard experimental protocol involves:

  • Subject Selection and Grouping: Participants are typically grouped by sex and sexual orientation (heterosexual men, heterosexual women, homosexual men) to examine dimorphic responses [5].

  • Stimulus Administration: Androstadienone is delivered in odorless air at picogram to nanogram quantities, with rigorous controls including clean air and other odorants (e.g., vanillin, acetone) for comparison [4].

  • Image Acquisition: Subjects undergo PET scanning with ¹⁵O-labeled water (¹⁵O-H₂O PET) to measure regional cerebral blood flow during stimulus exposure [4].

  • Data Analysis: Statistical parametric mapping is used to identify regions of significant activation, with particular focus on hypothalamic and olfactory processing regions [4] [5].

G Start Subject Recruitment & Screening Grouping Group by Sex/ Sexual Orientation Start->Grouping Preparation Stimulus Preparation (pg-ng concentrations) Grouping->Preparation Baseline Baseline Scan (odorless air) Preparation->Baseline Experimental Experimental Scan (AND exposure) Baseline->Experimental Control Control Scan (other odors) Experimental->Control Analysis Image Analysis & Statistical Mapping Control->Analysis

Figure 2: Experimental workflow for neuroimaging studies of Androstadienone effects using PET methodology [4] [5].

Behavioral Assessment Protocols

Studies examining behavioral effects of androstadienone employ carefully controlled paradigms:

  • Mood Assessment: Standardized psychological scales are administered before and after exposure to quantify changes in tension, nervousness, and other negative feeling states [1] [6].

  • Cognitive Testing: Attention to emotional information is assessed through emotional Stroop tasks or similar paradigms that measure attentional bias toward emotional stimuli [1].

  • Psychophysiological Measures: Autonomic nervous system responses including skin conductance, heart rate variability, and cortisol levels are monitored to assess physiological arousal [1] [4].

Critical methodological considerations include the gender of the experimenter, as effects have been shown to manifest specifically when testing is conducted by male experimenters in studies with female participants [1]. Additionally, the use of double-blind, placebo-controlled designs is essential to minimize potential experimenter bias.

Current Scientific Consensus and Research Gaps

Status as a Putative Human Pheromone

While androstadienone has been frequently described as a "putative human pheromone" in the scientific literature, this classification remains inconclusive according to recent critical assessments [2]. The existing evidence demonstrates that androstadienone:

  • Activates specialized neural circuitry distinct from common odors [5]
  • Exerts sexually dimorphic effects on mood and physiology [1] [5]
  • Is detected by specific olfactory receptors with genetic variation explaining individual differences in perception [5]

However, conclusive evidence establishing androstadienone as a true pheromone in humans according to the strict biological definition is still lacking. The compound is more accurately described as a pheromone-like compound or chemosignal that modulates human neurophysiology and behavior [2].

Methodological Challenges and Standardization Needs

Current research on androstadienone faces several methodological challenges that limit the comparability and interpretation of findings:

  • Lack of Standardization: Significant variability exists in stimulus concentrations, delivery methods, and control conditions across studies [2].

  • Individual Differences: Genetic variation in olfactory receptors, hormonal status of participants, and prior exposure history create substantial interindividual variability in responses [5].

  • Contextual Factors: Experimental context, including the gender of experimenters and laboratory setting, significantly influences outcomes but is not consistently controlled [1] [2].

Future research directions should prioritize methodological standardization, examination of dose-response relationships, and exploration of potential clinical applications leveraging the mood-modulating effects of androstadienone [2].

Conclusion

References

Androstadienone vapor pressure and melting point

Author: Smolecule Technical Support Team. Date: February 2026

Physical Property Data

The table below summarizes the calculated physical properties for Androstadienone (CAS 4075-07-4) from an EPI Suite model [1].

Property Value (Estimated) Method / Notes
Molecular Formula C19H26O -
Molecular Weight 270.42 g/mol -
Melting Point 122.98 °C Mean or Weighted MP

| Vapor Pressure (at 25 °C) | 2.22 x 10-5 mm Hg 0.00297 Pa | Modified Grain method | | Log KOW (Octanol-Water Partition Coef.) | 4.59 | KOWWIN v1.67 | | Water Solubility (at 25 °C) | 2.175 mg/L | WSKOWWIN v1.41 (from Log KOW) | | Henry's Law Constant | 8.48 x 10-5 atm-m3/mol | Bond SAR Method |

Methodological Considerations for Key Measurements

The values in the table are estimates generated by predictive software. For critical research and development work, experimental determination is highly recommended.

  • Vapor Pressure: The estimated value of 2.22 x 10-5 mm Hg suggests that androstadienone has very low volatility at room temperature [1]. This is a crucial factor for experimental design, as generating a consistent vapor for inhalation studies may require controlled heating.
  • Melting Point: The provided melting point of 122.98 °C is a model output [1]. Experimental verification using a standard technique like Differential Scanning Calorimetry (DSC) is needed to confirm the value and determine the compound's purity and polymorphic form.

Proposed Experimental Workflow for Characterization

For a comprehensive characterization, you could follow the workflow below to experimentally determine the key properties and assess the compound's stability.

G Start Starting Material: Androstadienone (CAS 4075-07-4) Purity Purity Assessment Start->Purity MP Melting Point Analysis (e.g., DSC) Purity->MP VP Vapor Pressure Measurement (e.g., TGA, Gravimetric) Purity->VP Stability Solid-State Stability Study MP->Stability Confirmed form VP->Stability Confirmed volatility

Seeking Further Data

The available data is limited to a single computational source. For robust research, I suggest you:

  • Consult Specialized Databases: Search platforms like SciFinder or Reaxys for peer-reviewed journal articles containing experimental measurements.
  • Contact Suppliers: Reach out to manufacturers like Zhishang Chemical [2], as they may have unpublished analytical data for the compound.
  • Focus Your Search: Use specific queries such as "androstadienone DSC melting point" or "experimental vapor pressure androstadienone" to locate primary literature.

References

Comprehensive Technical Guide to the Cyclopenta[a]phenanthren-3-one Steroid Backbone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Structural Overview

The cyclopenta[a]phenanthren-3-one structure represents a fundamental scaffold in steroid-like compounds with significant implications in chemical carcinogenesis and drug development. This polycyclic framework consists of a phenanthrene core fused with a cyclopentane ring, creating a steroid-mimetic geometry that interacts with biological systems. The unique structural arrangement of this backbone enables specific interactions with cellular receptors and metabolic enzymes, particularly cytochrome P450 systems, leading to diverse biological activities ranging from mutagenic and carcinogenic properties to potential therapeutic applications [1] [2].

The core structure exhibits distinct regiochemical properties that differentiate it from typical polycyclic aromatic hydrocarbons. The keto group at position 3 and the specific ring fusions create molecular asymmetry that influences both metabolic fate and biological activity. Various methyl substituents at strategic positions (6-, 11-, or 12-) significantly alter the conformational preferences of dihydrodiol metabolites, ultimately determining the stereochemical outcome of metabolic activation and subsequent biological effects [1] [2]. These structural nuances explain why minor substitutions can dramatically shift compounds from non-tumorigenic to strongly carcinogenic profiles, making this backbone an important model for studying structure-activity relationships in chemical carcinogenesis.

Biological Activity and Significance

Tumorigenic Potential and Mutagenicity

The cyclopenta[a]phenanthren-3-one scaffold demonstrates diverse biological activities closely linked to specific substitution patterns. Research has revealed that certain derivatives function as potent mutagens and carcinogens, while closely related analogues show significantly reduced biological activity. For instance, the 11-methyl derivative (15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one) exhibits strong carcinogenic activity, whereas the 12-methyl analogue, despite similar structure, demonstrates markedly different biological effects [1]. These dramatic differences highlight the structural sensitivity of this scaffold and its nuanced interactions with biological systems.

The mutagenic potential of cyclopenta[a]phenanthrene derivatives has been extensively evaluated using Ames testing protocols with Salmonella typhimurium strains TA98 and TA100. Studies indicate that newly synthesized amino-derivatives of cyclopenta[c]phenanthrene exhibit significant mutagenic activity in both strains, particularly when tested with metabolic activation systems [3]. This mutagenicity directly correlates with the clastogenic potential of these compounds, as demonstrated by increased incidences of chromosomal damage in rainbow trout erythrocytes, suggesting these compounds can cause DNA damage and chromosomal abnormalities in multiple biological systems [3].

Table 1: Biological Activities of Key Cyclopenta[a]phenanthren-3-one Derivatives

Compound Tumorigenic Activity Mutagenic Activity Key Metabolic Features
15,16-dihydrocyclopenta[a]phenanthren-17-one Non-tumorigenic Mutagenic Forms syn-diol epoxide metabolite
15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one Strong carcinogen High Forms anti-diol epoxide equivalent
15,16-dihydro-12-methylcyclopenta[a]phenanthren-17-one Non-tumorigenic Not specified Forms anti-diol epoxide
15,16-dihydro-6-methylcyclopenta[a]phenanthren-17-one Biologically inactive Low Forms 3,4-dihydrodiol with pseudo-diaxial conformation
Structure-Activity Relationships

The biological activity of cyclopenta[a]phenanthren-3-one derivatives is governed by precise structure-activity relationships (SAR). Methyl group positioning creates steric influences that dictate the conformational preferences of dihydrodiol metabolites, which in turn determine the stereochemical course of subsequent epoxidation reactions [1] [2]. For instance, the 6-methyl derivative's biological inactivity directly results from its pseudo-diaxial conformation in the 3,4-dihydrodiol metabolite, which impedes proper metabolic activation to the ultimate carcinogenic diol-epoxide form [2].

The bay region geometry of these molecules plays a crucial role in their biological activity. Steric interactions and substitutions in this region influence the molecular planarity and accessibility to metabolic enzymes. Studies have shown that specific bay region distortions induced by methyl substitutions correlate with varying capacities to produce skin tumors in mice [3]. Additionally, the aryl hydrocarbon hydroxylase inhibitor 7,8-benzoflavone significantly inhibits the mutagenicity of certain derivatives, suggesting the involvement of specific cytochrome P450 enzymes in the metabolic activation of these compounds [3].

Metabolic Activation Pathways

Dihydrodiol Formation and Epoxidation

The metabolic activation of cyclopenta[a]phenanthren-3-one derivatives follows a sophisticated pathway that transforms initially formed intermediates into ultimate carcinogens. The initial metabolic step involves cytochrome P450-mediated formation of arene oxides, predominantly at the 3,4-position, which subsequently undergo hydrolysis by epoxide hydrolase to form trans-3,4-dihydrodiols [1] [2]. These dihydrodiol metabolites maintain specific conformational preferences—typically quasi-diequatorial orientations with 3R,4R configurations—that are essential for further activation [1].

The critical activation step involves secondary oxidation by cytochrome P450 enzymes to generate diol-epoxides, with the stereochemical outcome determining biological activity. The mutagenic but non-tumorigenic 15,16-dihydrocyclopenta[a]phenanthren-17-one undergoes stereospecific epoxidation to a syn-diol epoxide, while the 12-methyl derivative (non-tumorigenic) and 11-methyl derivative (strong carcinogen) both form anti-diol epoxide equivalents [1]. This divergence in metabolic fate based on minor structural modifications highlights the precision of enzymatic processing in determining carcinogenic outcomes.

Table 2: Metabolic Profiles of Cyclopenta[a]phenanthren-3-one Derivatives

Metabolic Parameter Enzymes/Pathways Involved Biological Significance
Primary Oxidation Cytochrome P450 monooxygenases Forms arene oxides at 3,4-position
Dihydrodiol Formation Epoxide hydrolase Produces trans-3,4-dihydrodiol precursors
Conformational Preference Molecular geometry Quasi-diequatorial for active compounds; pseudo-diaxial for inactive
Diol-Epoxide Formation Cytochrome P450 secondary oxidation Stereochemistry determines ultimate carcinogenicity
Detoxification Pathways Glutathione S-transferases, conjugation Competes with activation pathways
Conformational Determinants of Genotoxicity

The conformational dynamics of dihydrodiol intermediates fundamentally govern the genotoxic potential of cyclopenta[a]phenanthren-3-one derivatives. Research has demonstrated that a diequatorial conformation in the 3,4-dihydro-3,4-diols is absolutely essential for metabolic activation to proceed to genotoxic diol-epoxides [2]. This spatial arrangement optimally positions the molecular framework for subsequent epoxidation at the adjacent bay-region double bond, facilitating formation of the ultimate mutagen in this series.

Conversely, derivatives such as the 6-methyl compound form 3,4-dihydrodiols that adopt a pseudo-diaxial conformation rather than the necessary pseudo-diequatorial arrangement, effectively preventing proper metabolic activation despite adequate formation of the proximate dihydrodiol precursor [2]. This conformational blockade explains the biological inactivity of the 6-methyl derivative and underscores the critical importance of three-dimensional molecular geometry in determining carcinogenic outcomes, beyond mere formation of putative metabolic intermediates.

G ParentCompound Parent Compound Cyclopenta[a]phenanthren-3-one AreneOxide Arene Oxide (3,4-position) ParentCompound->AreneOxide CYP450 Oxidation Dihydrodiol trans-3,4-Dihydrodiol AreneOxide->Dihydrodiol Epoxide Hydrolase ConformationalBranch Conformational Outcome Dihydrodiol->ConformationalBranch Diequatorial Quasi-Diequatorial Conformation ConformationalBranch->Diequatorial Active Derivatives Diaxial Pseudo-Diaxial Conformation ConformationalBranch->Diaxial 6-Methyl Derivative SynDiolEpoxide syn-Diol Epoxide Diequatorial->SynDiolEpoxide Stereospecific Epoxidation AntiDiolEpoxide anti-Diol Epoxide Diequatorial->AntiDiolEpoxide Stereospecific Epoxidation DNAAdducts DNA Adduct Formation SynDiolEpoxide->DNAAdducts Mutagenicity Mutagenic Activity SynDiolEpoxide->Mutagenicity e.g. Parent Compound AntiDiolEpoxide->DNAAdducts Tumorigenicity Tumorigenic Outcome AntiDiolEpoxide->Tumorigenicity e.g. 11-Methyl Derivative InactivePath Biologically Inactive Pathway Diaxial->InactivePath

Metabolic Activation Pathway of Cyclopenta[a]phenanthren-3-one Derivatives

Experimental Protocols and Methodologies

In Vitro Metabolism Studies

The investigation of cyclopenta[a]phenanthren-3-one metabolism employs sophisticated in vitro systems to elucidate metabolic pathways and identify reactive intermediates. Standard protocols utilize hepatic microsomal preparations from rodent models, typically prepared through differential centrifugation of liver homogenates to isolate the endoplasmic reticulum fraction containing cytochrome P450 enzymes [1] [2]. These incubation mixtures typically contain microsomal protein (1-2 mg/mL), NADPH-generating system (1-2 mM NADP+, 10 mM glucose-6-phosphate, and 1-2 IU glucose-6-phosphate dehydrogenase), magnesium chloride (5-10 mM), and the substrate compound (50-200 μM) in potassium phosphate buffer (50-100 mM, pH 7.4).

Incubations proceed for 30-60 minutes at 37°C with constant shaking under aerobic conditions, followed by termination through organic solvent extraction (typically ethyl acetate or dichloromethane). Metabolic profiles are analyzed using high-performance liquid chromatography (HPLC) with UV or fluorescence detection, with metabolite structures confirmed through mass spectrometric analysis and comparison with synthetic standards [1]. For dihydrodiol metabolite characterization, researchers often employ chiral stationary phases to determine absolute configurations and assess conformational preferences through NMR spectroscopy, particularly analyzing coupling constants to deduce dihedral angles and spatial arrangements [2].

Mutagenicity Assessment Protocols

The mutagenic potential of cyclopenta[a]phenanthren-3-one derivatives is quantitatively evaluated using the Ames Salmonella/microsome test according to standardized protocols [3]. The assay employs histidine-dependent Salmonella typhimurium strains TA98 and TA100, which detect frameshift and base-pair substitution mutations, respectively. Testing incorporates metabolic activation systems, typically Aroclor 1254-induced rat liver S9 fraction (containing cytochrome P450 enzymes), prepared from Sprague-Dawley rats treated with Aroclor 1254 (500 mg/kg) five days before liver collection.

The standard protocol includes:

  • Pre-incubation method: Test compound (5-500 μg/plate) incubated with bacterial culture (100 μL) and S9 mix (500 μL) for 20-90 minutes at 37°C before adding to top agar
  • Metabolic activation system: S9 fraction (10-30% v/v) in cofactor-supplemented mixture (NADP, 4 μM; glucose-6-phosphate, 5 μM; MgCl₂·6H₂O, 8 μM; KCl, 33 μM; sodium phosphate buffer, 100 μM, pH 7.4)
  • Controls: Solvent negative control, positive controls (2-aminoanthracene with S9, sodium azide without S9 for TA100)
  • Incubation: 48-72 hours at 37°C, followed by automated or manual colony counting

A compound is considered mutagenic when it induces a dose-dependent increase in revertant colonies (typically ≥2-fold over solvent control) with reproducible results across multiple experiments [3]. For cyclopenta[a]phenanthrene derivatives, specific attention is paid to the effect of 7,8-benzoflavone inhibition, which helps characterize cytochrome P450 involvement in metabolic activation [3].

Drug Design and Development Applications

Structural Modifications for Therapeutic Development

The cyclopenta[a]phenanthren-3-one backbone serves as a versatile scaffold for designing compounds with targeted biological activities, particularly in endocrine therapy and cancer treatment. Recent developments have explored specific substitutions that modulate receptor binding while reducing genotoxic potential. For instance, the compound (5S,8R,9S,10S,13R,14S,17S)-13-{2-[(3,5-difluorobenzyl)oxy]ethyl}-17-hydroxy-10-methylhexadecahydro-3H-cyclopenta[a]phenanthren-3-one represents a sophisticated derivative designed as an androgen receptor modulator with potential therapeutic applications [4].

Advanced structural modifications include:

  • Hydroxyl group incorporation at position 17 to enhance receptor binding and introduce hydrogen bonding capability
  • Fluorobenzyl ether extensions to improve pharmacokinetic properties and receptor specificity
  • Alkyl substitutions at strategic positions (10, 13) to modulate membrane permeability and metabolic stability
  • Keto group maintenance at position 3 to preserve the fundamental steroid-like character while allowing additional functionalization

These structural optimizations have yielded compounds with favorable ADMET profiles, including predicted blood-brain barrier permeability, CYP450 interaction patterns, and reduced Ames test positivity, suggesting retained biological activity with diminished genotoxic risk [4]. The computational prediction of these properties enables rational design of derivatives with optimized therapeutic indices.

Experimental Compound Profiling

Advanced derivatives of the cyclopenta[a]phenanthren-3-one scaffold undergo comprehensive biological profiling to assess their therapeutic potential and safety parameters. For the androgen receptor-targeting compound DB07717, detailed in silico predictions reveal favorable drug-like properties, including high gastrointestinal absorption, blood-brain barrier penetration, and moderate protein binding characteristics [4]. These computational assessments guide further development decisions and potential indication targeting.

The pharmacological characterization of these compounds includes:

  • Receptor binding assays to determine affinity and selectivity for nuclear hormone receptors
  • Cell proliferation studies to assess agonist/antagonist activity in hormone-responsive cell lines
  • Metabolic stability screening using liver microsomes and hepatocytes to identify potential clearance issues
  • Genotoxicity testing beyond Ames testing, including micronucleus and chromosomal aberration assays
  • ADMET profiling covering absorption, distribution, metabolism, excretion, and toxicity parameters

These comprehensive evaluations ensure that promising derivatives advance with thorough understanding of their mechanistic profiles and potential safety concerns, facilitating rational development decisions for cyclopenta[a]phenanthren-3-one-based therapeutics [4].

Conclusion and Future Perspectives

The cyclopenta[a]phenanthren-3-one steroid backbone represents a privileged structure with significant importance in both chemical carcinogenesis and drug development. The precise structure-activity relationships governing metabolic activation and biological effects provide valuable insights for designing compounds with targeted properties. Future research directions should focus on rational drug design approaches that leverage the extensive metabolic knowledge to create derivatives with maintained therapeutic activity but reduced genotoxic potential.

References

Physiological, Cognitive & Behavioral Effects of Androstadienone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings and methodological approaches from recent and significant studies on androstadienone.

Effect Category Reported Findings Contradictory Evidence & Methodological Notes

| Physiological Effects | • Increased salivary cortisol levels in women [1] [2]. • Sex-specific activation of brain regions (e.g., hypothalamus, fronto-temporal regions) linked to social cognition and attention [3] [1] [2]. | • Effects are not always replicated [3]. • Hormonal responses can be context-dependent and vary with the menstrual cycle [2]. | | Cognitive & Perceptual Effects | • Modulates attention towards emotional information [4] [2]. • Influences perception of facial attractiveness; some studies found it increases women's ratings of male face attractiveness [2] [5]. | • Other studies found no specific effect on the perception of opposite-sex attractiveness [6] [2]. • Effects can be subtle and dependent on the gender of the experimenter [2]. | | Behavioral Effects | • In men, exposure increased cooperative behavior in economic decision-making tasks (Ultimatum and Dictator Games) [1]. • Can influence mood, often reducing negative feelings and increasing positive mood in women [4] [2]. | • Does not lead to overt, direct behavioral changes [4]. • Many early behavioral studies, like menstrual synchrony, have been criticized for statistical errors and failed replications [6] [7]. |

Detailed Experimental Protocol: Behavioral Economics Study

A 2013 study provides a robust example of a double-blind, placebo-controlled experiment investigating androstadienone's effect on male social behavior [1]. The following diagram outlines the experimental workflow.

G cluster_1 Phase 1: Preparation & Exposure cluster_2 Phase 2: Behavioral Assessment cluster_3 Phase 3: Data Analysis A Participant Recruitment (n=40 healthy males) B Randomized Group Assignment A->B C Double-Blind Exposure (Androstadienone vs. Control) B->C D Saliva Sample Collection (Testosterone & Cortisol Baseline) C->D E Decision-Making Tasks D->E 60-min 'loading time' post-exposure F1 Ultimatum Game (Measures cooperation & fairness) E->F1 F2 Dictator Game (Measures generosity) E->F2 G Post-Task Saliva Sample (Cortisol level change) F1->G F2->G H Statistical Analysis (Controlling for baseline testosterone) G->H I Key Finding: AND increased cooperative behavior H->I

Experimental workflow for assessing androstadienone's behavioral effects in males [1]

Key Methodological Details:

  • Stimulus: 30 mg of synthetic androstadienone in a propylene glycol solution, applied via intranasal inhaler [1]. This dose far exceeds natural levels in sweat to ensure a detectable signal.
  • Control: A placebo group received the propylene glycol carrier solution alone, with no active compound [1].
  • Behavioral Measures: The Ultimatum Game and Dictator Game are standardized tools from behavioral economics that provide quantitative measures of cooperation, fairness, and generosity [1].
  • Physiological Measures: Salivary testosterone and cortisol were measured to control for baseline hormonal influences and assess physiological stress response to the compound [1].

Proposed Signaling Pathway and Mechanism of Action

The exact mechanism by which androstadienone might exert its effects is not fully understood. The following diagram synthesizes the leading hypotheses from the literature.

G A Androstadienone (Volatile Steroid) B Inhalation & Nasal Detection A->B C Main Olfactory Epithelium B->C D Olfactory Bulb C->D E1 Hypothalamus (Neuroendocrine response) D->E1 Neural signal E2 Amygdala (Emotional processing) D->E2 Neural signal F1 Fronto-temporal Cortex (Social cognition) D->F1 Neural signal E Limbic System G3 Hormone Level Changes (e.g., Cortisol) E1->G3 G1 Mood Modulation E2->G1 F Cortical Regions G2 Altered Social Perception F1->G2 G Behavioral & Physiological Output

Proposed neurobiological pathway for androstadienone signal processing [3] [8] [2]

Critical Pathway Notes:

  • Detection Site: Humans are believed to lack a functional vomeronasal organ (VNO) [6] [9]. The current consensus is that AND is detected by the main olfactory epithelium and processed by the conventional olfactory system [8] [2].
  • Brain Targets: The signal is then relayed to key limbic and cortical regions, bypassing conscious smell perception in some cases and leading to subcortical, automatic responses [2]. The activation of these areas is often found to be sex-specific, supporting AND's role as a putative sex pheromone [3] [2].

Key Takeaways for Researchers

  • Status is "Putative": The most recent 2025 review explicitly concludes that categorizing AND as a human sex pheromone remains premature, and more research is needed [3] [2].
  • Methodological Rigor is Critical: Future studies require standardized protocols, larger sample sizes, double-blind designs, and account for context, gender, and hormonal status to produce replicable results [3] [6] [9].
  • Explore Other Candidates: The field is moving beyond AND. Compounds like hexadecanal (found in saliva and skin) and complex carboxylic acids from sweat are emerging as new, promising candidates for human chemosignaling [8] [6].

References

Comprehensive Technical Review: Androstadienone as a Testosterone Metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Biochemistry

Androstadienone (androsta-4,16-dien-3-one) is a endogenous steroid belonging to the 16-androstene class that has gained significant research interest due to its potent pheromone-like activities in humans despite its lack of androgenic or anabolic effects [1]. This steroid is synthesized from androstadienol through the action of 3β-hydroxysteroid dehydrogenase and can be further converted into androstenone (a more potent and odorous pheromone) by 5α-reductase [1]. Androstadienone is related to the androgen sex hormones but represents an interesting branch of testosterone metabolism that appears to have evolved specialized functions in chemical signaling rather than direct hormonal activation.

Research indicates that androstadienone is found in male axillary sweat and serves as a putative human pheromone that can modulate psychological and physiological responses in conspecifics [2]. Unlike classical androgens that bind to androgen receptors to exert their effects, androstadienone appears to operate through alternative mechanisms including potential interactions with olfactory receptors and modulation of neuroendocrine functions [3]. This technical review comprehensively examines the current state of knowledge regarding androstadienone's metabolic pathways, quantitative characteristics, experimental approaches for its study, and known biological functions, with particular emphasis on implications for drug development and therapeutic targeting.

Metabolic Pathways and Biosynthesis

The metabolic pathways governing androstadienone biosynthesis and conversion represent complex biochemical processes that occur primarily in steroidogenic tissues. Understanding these pathways is essential for contextualizing androstadienone's biological significance and research applications.

Biosynthetic Pathway

dot code for Androstadienone Metabolic Pathway

G Testosterone Testosterone Androstenedione Androstenedione Testosterone->Androstenedione Oxidation Androstadienol Androstadienol Androstadienone Androstadienone Androstadienol->Androstadienone 3β-HSD Androstenone Androstenone Androstadienone->Androstenone 5α-reductase Androstenol Androstenol Androstenone->Androstenol 3-ketosteroid reductase Androstenedione->Androstadienol 16-dehydrogenation

Figure 1: The metabolic pathway showing the biosynthesis of androstadienone from testosterone and its subsequent conversions to other pheromonal compounds. Key enzymes involved in each transformation are indicated.

The biosynthetic pathway of androstadienone begins with testosterone or its precursors undergoing specific enzymatic transformations. Research using human testicular homogenates has demonstrated that androstadienol serves as the immediate precursor to androstadienone, with the conversion catalyzed by 3β-hydroxysteroid dehydrogenase [4]. In experimental incubations of human testis homogenates with pregnenolone, androstadienol was identified as the major androst-16-ene metabolite, with androstadienone forming at approximately three times endogenous quantities (44 ± 10 ng/100 mg homogenate protein) [4]. This indicates that the pathway from pregnenolone to androstadienone represents a significant metabolic route in human testicular tissue.

The metabolic fate of androstadienone includes its conversion to 5α-androst-16-en-3-one (5α-androstenone) via 5α-reductase activity, which can then be further metabolized to 3α-androstenol or 3β-androstenol by 3-ketosteroid reductase [1]. These subsequent metabolites demonstrate increased potency as pheromones compared to their precursors. Interestingly, studies using androstadienol as a substrate have demonstrated significant production of androstadienone (approximately 10 times greater than control incubations) along with smaller quantities of 5α-androst-16-en-3α- and 3β-ols at approximately twice endogenous quantities (5 ng/100 mg homogenate protein) [4]. This metabolic relationship highlights the interconnected nature of 16-androstene compounds in steroid signaling pathways.

Quantitative Data and Analytical Measurements

Rigorous quantitative analysis is essential for understanding androstadienone's biological significance and potential therapeutic applications. The following comprehensive datasets compile empirical measurements from key experimental studies.

Table 1: Quantitative Measurements of Androstadienone in Experimental Studies

Measurement Type Experimental System Concentration/Level Experimental Context Citation
Endogenous production Human testis homogenates 44 ± 10 ng/100 mg homogenate protein Incubation with pregnenolone [4]
Metabolite conversion Human testis homogenates 32 ± 1 ng/100 mg homogenate protein/h Incubation with androstadienol [4]
Behavioral study dosage Human male subjects 30 mg synthetic androstadienone Intranasal administration [2]
Sweat concentrations Human male axillary sweat Not quantitatively specified Naturally occurring levels [2]

Table 2: Binding Characteristics and Receptor Interactions of Androstadienone and Related Metabolites

Compound Receptor/Target Binding Affinity/Effect Experimental System Citation
5α-androstenone Cytosolic binding sites in human testis Kα ≈ 8 nmol/L; ≈200 fmol/mg tissue Human testis cytosolic fractions [4]
Androstadienone Olfactory receptor OR51E2/PSGR Agonist activity In silico and in vitro screening [3]
Androstadienone GABAA receptor Positive allosteric modulation (indirect) Cortical synaptoneurosomes [5]
3α-androstanediol GABAA receptor Decreased GABA-stimulated chloride influx Cortical synaptoneurosomes [5]

The quantitative data reveal several important aspects of androstadienone biology. The significant production rate observed in testicular tissue incubations (44 ± 10 ng/100 mg homogenate protein from pregnenolone) indicates substantial enzymatic capacity for androstadienone synthesis in human reproductive tissues [4]. The binding affinity of the related compound 5α-androstenone to human testicular cytosolic fractions (Kα ≈ 8 nmol/L) suggests the presence of specific binding sites for 16-androstene compounds in steroidogenic tissues, though whether androstadienone shares this binding characteristic requires further investigation [4].

The use of supraphysiological doses (30 mg) in behavioral studies suggests that androstadienone's effects may be dose-dependent, with higher concentrations potentially required to elicit observable behavioral changes in experimental settings [2]. This has important implications for future research design and potential therapeutic applications, as dose-response relationships need to be carefully characterized. The identification of androstadienone as an agonist for olfactory receptor OR51E2/PSGR highlights a specific molecular mechanism through which this steroid metabolite may exert its physiological effects, particularly in the context of prostate physiology and cancer progression [3].

Experimental Protocols and Methodologies

Standardized experimental protocols are crucial for advancing research on androstadienone and related metabolites. This section details key methodological approaches used in studying these compounds, from receptor screening to behavioral assessment.

Receptor Screening and Identification

The identification of olfactory receptor OR51E2 as a molecular target for androstadienone exemplifies the sophisticated approaches required for studying steroid metabolite signaling [3]. The experimental workflow for receptor screening involves multiple integrated techniques:

  • Homology Modeling: Researchers constructed a three-dimensional protein model of OR51E2 using Modeller v.9.14 based on the crystal structure of β2AR (4LDO). The model was refined through MAFFT sequence alignment and manual adjustment of conserved residues including Cys96-Cys178 to introduce disulfide bonds. Model quality was assessed using DOPE scores, with the best model (DOPE = -37275) selected for further analysis [3].

  • Virtual Library Screening: A library of >2,500 metabolites from the Human Metabolome Database (HMDB) was screened using ICM software. Docking simulations positioned ligands within a box (53Å × 50Å × 45Å grid) centered above Ser107 and Ala108 residues. The Score function calculated theoretical receptor-ligand binding energy, while the mfScore function employed knowledge-based potential derived from Protein Data Bank frequencies [3].

  • Experimental Validation: Potential ligands identified through virtual screening were validated using calcium mobilization assays in HEK-293 cells expressing OR51E2. This approach led to the identification of 24 novel agonists and 1 antagonist for OR51E2, including androstadienone-related metabolites such as 19-hydroxyandrostenedione [3].

Behavioral Assessment Protocols

Table 3: Experimental Protocol for Behavioral Assessment of Androstadienone Effects

Protocol Step Specifications Purpose/Rationale
Subject Recruitment 40 male participants, double-blind, placebo-controlled Control for experimenter and participant bias
Compound Administration 30 mg synthetic androstadienone in propylene glycol, intranasal application Supraphysiological dose to ensure detectable effects
Behavioral Tasks Ultimatum game and dictator game Quantitative measures of cooperation and generosity
Hormonal Analysis Salivary cortisol and testosterone measurements Correlation of behavioral effects with endocrine changes
Statistical Analysis Controlling for baseline testosterone levels Isolate specific effects of androstadienone exposure

The behavioral assessment of androstadienone employs well-established economic games that provide quantitative measures of social behavior [2]. In the ultimatum game, participants act as either Proposer or Responder bargaining over a fixed sum of money. Proposers make offers to Responders, who can either accept (both receive allocated amounts) or reject (neither receives anything). The dictator game simplifies this by having Proposers determine splits without Responder approval. These paradigms measure cooperation, fairness, and generosity in quantitatively comparable ways [2].

The experimental protocol includes careful hormonal monitoring to control for potential confounding factors. Salivary testosterone and cortisol levels are measured at multiple time points to account for individual differences in baseline hormone concentrations and stress responses. Statistical analyses then control for these baseline differences to isolate the specific effects of androstadienone exposure [2]. This methodological rigor is essential for distinguishing direct pheromone-like effects from general hormonal influences on behavior.

Metabolic Pathway Tracing

The elucidation of androstadienone biosynthetic pathways employs sophisticated analytical chemistry techniques [4]:

  • Tissue Incubation: Human testis homogenates are incubated with potential precursors (pregnenolone, 16-dehydropregnenolone, 5α-pregnane-3,20-dione, 3β-hydroxy-5α-pregnan-20-one, androstadienol) in the presence of NADPH to support enzymatic activity.

  • Metabolite Extraction and Purification: Following incubation, internal standards are added and metabolites are extracted using organic solvents, followed by purification through chromatographic methods.

  • GC-MS Analysis: Gas chromatography-mass spectrometry enables identification and quantification of metabolites. Analytes are identified by monitoring three principal ions at appropriate retention times, with quantification achieved through comparison with calibration lines for authentic steroid standards.

This methodological approach demonstrated that androstadienol serves as the major androst-16-ene metabolite of pregnenolone, with approximately seven times the control quantity produced in testicular incubations [4].

Biological Functions and Research Implications

The biological functions of androstadienone extend beyond its initial characterization as a pheromone, with emerging research revealing roles in neuroendocrine regulation and potential pathological processes.

Pheromone-like Activities and Behavioral Effects

Androstadienone demonstrates potent pheromone-like activities in humans, despite its lack of classical androgenic effects [1]. Research has shown that androstadienone can significantly modulate social behavior, particularly in contexts involving cooperation and economic decision-making. Experimental evidence indicates that exposure to androstadienone increases cooperative behavior in men during economic games, even after controlling for baseline testosterone levels [2]. This effect manifests as larger monetary offers in ultimatum and dictator games, suggesting enhanced prosocial behavior following androstadienone exposure.

Beyond its effects on cooperation, androstadienone has been reported to produce significant reductions in negative feeling states including nervousness and tension, particularly in female subjects exposed to picogram quantities [1]. The compound also appears to direct attention specifically to emotional information, potentially enhancing social cognition through selective attentional modulation [2]. These psychological effects are complemented by physiological changes, including maintenance of increased salivary cortisol levels in women [2] and activation of brain regions linked to social cognition and attention [2]. Importantly, these effects appear to be context-dependent and influenced by factors such as the sex of both the subject and the experimenter [1].

Molecular Signaling Mechanisms

dot code for Androstadienone Signaling Pathways

G Androstadienone Androstadienone OR51E2 OR51E2 Androstadienone->OR51E2 Binds to cAMP cAMP OR51E2->cAMP Activates PKA PKA cAMP->PKA Stimulates CREB CREB PKA->CREB Phosphorylates Neuronal_diff Neuronal_diff CREB->Neuronal_diff Induces

Figure 2: Proposed signaling mechanism for androstadienone through olfactory receptor OR51E2 activation, leading to neuronal trans-differentiation via the cAMP-PKA-CREB pathway.

The molecular mechanisms through which androstadienone exerts its effects involve complex signaling pathways that are still being elucidated. Evidence suggests that androstadienone can activate olfactory receptor OR51E2 (also known as PSGR, prostate-specific G-protein receptor), which is highly expressed in prostate tissue and shows increased expression in prostate cancer [3]. Activation of OR51E2 triggers a cAMP-mediated signaling cascade that ultimately leads to increased expression of neuronal markers and neuroendocrine trans-differentiation in prostate cancer cells [3]. This transition to a neuroendocrine phenotype represents a clinically significant transformation associated with the development of aggressive, treatment-resistant prostate cancer.

In neural contexts, androstadienone and related metabolites may influence GABAergic signaling through allosteric modulation of GABAA receptors [5]. Research has demonstrated that testosterone and its metabolites, including 3α-androstanediol, can decrease GABA-stimulated chloride influx in cortical synaptoneurosomes and reduce muscimol binding in the hippocampus [5]. These neuroactive properties may contribute to androstadienone's effects on mood, attention, and social behavior, positioning it as a potentially important neurosteroid with implications for neurological function and dysfunction.

Research Gaps and Future Directions

Despite significant advances in understanding androstadienone biology, several important research gaps remain to be addressed:

  • Endogenous Production and Regulation: While androstadienone biosynthesis pathways have been partially characterized, the factors regulating its production and the tissue-specific distribution of its synthetic enzymes remain poorly understood [4]. Future research should employ more sensitive mass spectrometry techniques to quantify endogenous androstadienone levels across different tissues and physiological states.

  • Molecular Targets and Signaling: Although OR51E2 has been identified as a molecular target for androstadienone, the complete repertoire of receptors mediating its effects remains unknown [3]. Comprehensive receptor screening studies using improved homology models and functional assays would help identify additional molecular targets.

  • Therapeutic Applications: The potential therapeutic applications of androstadienone and its analogs remain largely unexplored [3] [2]. Future studies should investigate whether modulation of androstadienone signaling has translational potential for conditions ranging from social functioning deficits to hormone-dependent cancers.

  • Dose-Response Characterization: Current research lacks comprehensive dose-response relationships for androstadienone's effects [2]. Systematic dose-ranging studies would help clarify its physiological versus pharmacological actions and potentially identify therapeutic windows.

Addressing these research gaps would significantly advance our understanding of androstadienone's biological significance and potential applications in therapeutic contexts.

Conclusion

Androstadienone represents a fascinating example of a testosterone metabolite that has evolved specialized functions distinct from classical androgen signaling. Its roles in chemical communication, mood modulation, and social behavior highlight the diverse biological activities that steroid metabolites can possess. The experimental methodologies and quantitative data summarized in this review provide researchers with essential tools for advancing our understanding of this intriguing compound.

References

Comprehensive Technical Guide: Preliminary Research on Androstadienone as a Putative Human Chemosignal

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Androstadienone (AND), systematically known as androsta-4,16-dien-3-one, is an endogenous steroid belonging to the 16-androstene class that has been extensively investigated as a putative human pheromone with potent chemosensory activities [1]. This compound possesses the molecular formula C₁₉H₂₆O and a molar mass of 270.416 g·mol⁻¹ [1]. Androstadienone is naturally synthesized from androstadienol through the action of 3β-hydroxysteroid dehydrogenase and can be further metabolized into androstenone (a more potent and odorous compound) via 5α-reductase activity [1]. It is noteworthy that despite its structural relationship to androgen sex hormones, androstadienone does not exhibit significant androgenic or anabolic effects [1].

The compound occurs naturally in human biological fluids and secretions, with notably higher concentrations found in male secretions including sweat, semen, and axillary hair [2] [3] [4]. Ecological relevance is a key consideration in research methodologies, with studies typically using concentrations approximating those found in freshly produced apocrine sweat (mean ≈ 440 μM) [2]. Androstadienone functions as a non-competitive inhibitor of both 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase enzymes, with optimal activity within a pH range of 7.5–8.5 [5]. This inhibitory activity highlights its potential role in modulating steroidogenesis pathways and its significance as an intermediate in the synthesis of other biologically active steroid compounds [5].

Key Research Findings

Sex-Dependent Effects on Aggression

A significant 2023 study with 206 participants demonstrated that androstadienone modulates human aggression in a striking sex-dependent manner [2]. The research distinguished between reactive aggression (emotional response to provocation) and proactive aggression (goal-directed aggressive behavior), revealing opposite effects in men and women. For male subjects, androstadienone exposure resulted in significant reductions in both reactive and proactive aggression compared to controls. Conversely, female subjects exhibited increased reactive aggression when exposed to the compound [2]. These effects occurred despite the olfactory stimuli not being explicitly discriminable, suggesting subconscious processing of this chemosignal. The findings indicate that androstadienone may function as a threatening signal of dominance that induces submissive and withdrawal responses in men during competitive social interactions while potentially facilitating defensive aggression in women [2].

Social Behavior and Cognition Modulation

Research has revealed that androstadienone significantly influences social decision-making and cooperative behaviors, particularly among men. A 2013 study employing behavioral game theory paradigms demonstrated that androstadienone exposure increases cooperation between men in economic decision-making tasks (ultimatum and dictator games) [6]. This effect remained significant after controlling for baseline testosterone levels, which themselves positively correlated with cooperative behavior [6]. Beyond laboratory settings, a 2023 population study with older adults (62-90 years) found that androstadienone sensitivity was associated with richer social lives, including more friends, increased communication with close social ties, and greater participation in organized social activities [7]. This suggests that androstadienone's social effects persist throughout the lifespan, even in post-reproductive years, and may function to enhance attention to emotional information and social cues rather than operating exclusively as a sexual signal [7].

Neurological Mechanisms and Sexual Dimorphism

Neuroimaging studies have identified fundamental sex differences in hypothalamic response to androstadienone. Initial research by Savic et al. demonstrated that androstadienone activates the anterior hypothalamus in heterosexual women but not in heterosexual men, who primarily show activation in traditional olfactory processing regions like the amygdala and piriform cortex [8] [4]. This sexual dimorphism appears to be developmentally established during early perinatal development rather than emerging during puberty, as evidenced by its presence in pre-pubertal children [4]. Furthermore, hypothalamic responsiveness to androstadienone appears to reflect gender identity rather than biological sex in some populations. Adolescent girls and boys with gender dysphoria showed hypothalamic responses that aligned with their experienced gender rather than their natal sex, suggesting a link between androstadienone processing and sexual differentiation of the brain [4].

Experimental Protocols and Methodologies

Olfactory Stimulation Protocols

Standardized olfactory stimulation methodologies are critical for androstadienone research. The compound is typically dissolved in propylene glycol with 1% v/v clove oil added as a masking agent [2]. Research-grade androstadienone is commercially available from suppliers such as Steraloids Inc. [4]. The most ecologically relevant concentration used in recent studies is approximately 500 μM, comparable to levels in freshly produced apocrine sweat [2]. Higher concentrations (e.g., 10 mM) have been used in neuroimaging studies to ensure robust activation patterns [4].

Stimulus presentation employs custom-built air-dilution olfactometers that deliver precise concentrations through tubing systems to participants' nostrils [4]. For control conditions, researchers use the carrier solution alone (1% v/v clove oil in propylene glycol) presented in identical containers to maintain blinding [2]. Participant screening includes assessment of olfactory function using standardized tests like the "Sniffin' Sticks" battery (32-item odor identification and threshold measurement) to ensure normal smell function [4]. To control for menstrual cycle effects, female participants are typically tested during the periovulatory phase (approximately day 14 of a normalized 28-day cycle) [2].

Behavioral Task Paradigms
  • Aggression Measures: Studies employ specialized tasks to distinguish aggression types. The reactive aggression task typically involves responding to provocation where participants can administer aversive stimuli to a (fictional) counterpart when provoked. The proactive aggression task measures unprovoked, goal-directed aggressive behaviors where participants can use aggression to gain rewards or strategic advantages [2].

  • Economic Decision Games: The ultimatum game and dictator game quantitatively measure cooperation and generosity [6]. In the ultimatum game, participants act as proposers making offers to split money with responders who can accept or reject offers. The dictator game simplifies this by having proposers decide on splits without responder approval. These games provide measurable behavioral outcomes for cooperative behavior [6].

  • Emotional Attention Tasks: To assess subliminal emotional processing, researchers use modified dot-probe tasks or emotional Stroop tasks where participants respond to emotional stimuli (e.g., faces showing anger or happiness) presented below conscious awareness [7]. Response times and accuracy measures indicate attentional bias toward emotional content.

Neuroimaging Approaches

Functional magnetic resonance imaging (fMRI) protocols focus on hypothalamic activation in response to androstadienone exposure [4]. Studies typically employ block designs alternating between androstadienone and control odor presentation. Scanning parameters emphasize high-resolution imaging of hypothalamic regions, with analyses comparing activation between experimental and control conditions and between participant groups based on sex, sexual orientation, or gender identity [4]. Additional neuroimaging approaches include positron emission tomography (PET) and electroencephalography (EEG) to measure olfactory-evoked potentials, which can show gender-dimorphic changes following repetitive androstadienone exposure [9].

Data Presentation and Quantitative Findings

Table 1: Summary of Key Behavioral Findings Across Studies

Study Focus Participant Characteristics Experimental Protocol Key Findings Effect Size/Statistical Significance
Aggression Modulation [2] 206 participants (106 men, 100 women) Double-blind, placebo-controlled; 500 μM AND vs control Men: Reduced reactive & proactive aggression; Women: Increased reactive aggression Significant sex × condition interaction (p < .05)
Cooperative Behavior [6] 40 male participants Double-blind; 30mg AND vs control; Ultimatum & dictator games Increased cooperative offers in AND group Effect remained after controlling for baseline testosterone (p < .05)
Social Behavior in Older Adults [7] 2,086 older adults (62-90 years) National representative survey; AND sensitivity assessment AND sensitivity associated with more friends, communication, social activities All p-values ≤ 0.05, adjusted for age and gender
Sexual Behavior in Older Adults [7] Same as above (2,086 older adults) AND sensitivity correlated with sexual behavior metrics AND sensitivity associated with more recent sexual activity, sexual thoughts All p-values ≤ 0.05

Table 2: Neuroimaging and Physiological Response Findings

Response Measure Male Response Female Response Special Populations References
Hypothalamic Activation Minimal activation Significant activation Gender dysphoric adolescents: Response aligned with experienced gender [4]
Cortisol Levels Variable effects Maintained increased levels Not reported [6]
Olfactory Evoked Potentials Different pattern post-exposure Enhanced later components post-exposure Later components associated with cognitive & perceptual operations [9]
Autonomic Nervous System Moderate sympathetic arousal Increased sympathetic arousal Context-dependent effects observed [2]

Signaling Pathways and Experimental Workflows

Proposed Neurobiological Signaling Pathway

The diagram below illustrates the proposed pathway for androstadienone's bioactivity, from chemical detection to behavioral effects:

G AND Androstadienone (CAS 4075-07-4) OR7D4 Olfactory Receptor OR7D4 AND->OR7D4 Binds to Hypothalamus Hypothalamic Activation OR7D4->Hypothalamus Neural Signaling Amygdala Amygdala Response OR7D4->Amygdala Alternative Pathway Cortisol Cortisol Modulation Hypothalamus->Cortisol HPA Axis Activation Behavioral Behavioral Effects Hypothalamus->Behavioral Modulates Amygdala->Behavioral Emotional Processing Gender Gender-Specific Processing Gender->Hypothalamus Influences Gender->Behavioral Modifies

Proposed pathway for androstadienone's bioactivity, from chemical detection to behavioral effects

Androstadienone is detected primarily by the olfactory receptor OR7D4, which shows selective activation in response to this steroid and the related compound androstenone [8]. Genetic variation in OR7D4 accounts for significant individual differences in sensitivity to androstadienone, with specific polymorphisms (R88W, T133M) severely impairing receptor function and reducing perceptual sensitivity [8]. This initial binding triggers neural signaling that leads to hypothalamic activation in a sex-dependent manner, with women showing stronger responses than men [4]. The hypothalamus in turn modulates cortisol levels through HPA axis activation and influences social and emotional behaviors [6]. Parallel processing occurs through amygdala pathways involved in emotional stimulus processing [2]. The sexual dimorphism in this pathway appears to be developmentally established and may relate to fundamental differences in brain organization [4].

Experimental Workflow Diagram

The following diagram represents a standard experimental workflow for androstadienone research:

G P1 Participant Screening (Non-smokers, normal smell, specific menstrual timing for women) P2 Random Assignment (Double-blind, between-subjects design) P1->P2 P3 Olfactory Stimulation (AND vs. Control using olfactometer) P2->P3 P4 Behavioral Tasks (Aggression measures, economic games, emotional attention tasks) P3->P4 P5 Physiological Measures (Salivary cortisol, testosterone, skin conductance response) P4->P5 P6 Neuroimaging (fMRI hypothalamic response, olfactory-evoked potentials) P5->P6 P7 Data Analysis (Sex-specific effects, subconscious processing) P6->P7

Standard experimental workflow for androstadienone research

Research Gaps and Future Directions

Despite considerable investigation, the classification of androstadienone as a definitive human sex pheromone remains inconclusive [3]. Current literature reveals several significant research gaps that require attention. There is a critical need for methodological standardization across studies, particularly in terms of concentration used, delivery mechanisms, and control conditions [3]. The field would benefit from rigorous dose-response studies to establish optimal concentrations for specific effects and better understanding of individual differences in sensitivity based on genetic factors like OR7D4 polymorphisms [8].

Future research should prioritize longitudinal studies to examine potential sensitization or desensitization effects with repeated exposure, as some evidence suggests that repetitive olfactory exposure to androstadienone causes hedonic shifts and gender-dimorphic changes in olfactory-evoked potentials [9]. Additionally, more research is needed to elucidate the precise neurobiological mechanisms translating androstadienone detection to behavioral effects, including potential interactions with hormonal states and other neurotransmitter systems [2] [7]. Investigation of androstadienone's potential therapeutic applications represents a promising avenue, particularly for conditions involving social dysfunction or emotional processing deficits [7]. However, such applications remain speculative without more rigorous basic research establishing mechanisms and replicating key behavioral effects.

Conclusion

References

where to source Androstadienone for research

Author: Smolecule Technical Support Team. Date: February 2026

Supplier Information for Researchers

For research and development purposes, one specific supplier was identified in the search results. Their details are summarized in the table below.

Supplier Name Chemical Specifications Additional Services

| Zhishang Chemical [1] | - Chemical Name: 4,16-Androstadien-3-one

  • CAS: 4075-07-4
  • Appearance: White powder
  • Purity: 99.0% min [1] | - Sample availability [1]
  • Customized packing [1]
  • Provision of COA and other documentation [1] |

A Research Overview of Androstadienone

Androstadienone is an endogenous steroid of the 16-androstene class and is widely studied as a putative human pheromone [2]. The table below summarizes its core characteristics.

Property Description
Biosynthesis & Presence Synthesized from androstadienol; predominant androstene in male semen, axillary sweat, and skin surfaces [1] [3].
Key Research Focus Modulates mood, cognition, and physiology; effects are often context-dependent and sexually dimorphic [4] [5].
Current Scientific Consensus Considered a putative pheromone; conclusive evidence as a definitive human sex pheromone is still debated, and more research is needed [4].

Documented Psychological & Physiological Effects

Research indicates that Androstadienone can have a range of effects, particularly in the following areas:

  • Mood and Attention: It has been shown to improve mood and enhance attention to emotional stimuli in women, particularly in a laboratory setting [1] [6]. It also "tunes" the brain to process emotional information more efficiently [6].
  • Social and Sexual Behavior: In older adults, sensitivity to Androstadienone has been correlated with richer social lives, more frequent sexual thoughts, and more recent sexual activity [6].
  • Aggression (Sex-Dependent Modulation): A 2023 study found that Androstadienone reduced both reactive and proactive aggression in men, while it increased reactive aggression in women [5].
  • Physiological Arousal: It can enhance physiological arousal and maintain elevated cortisol levels in women [1] [5].
  • Brain Activation: Neuroimaging studies show it activates the hypothalamus in a sex-specific manner (stronger in heterosexual women) and also engages brain regions linked to social cognition and attention [7] [8].

Experimental Protocol Considerations

If you are planning experiments, here are some commonly used methodologies from recent studies.

  • Stimulus Preparation [5]:
    • Common Concentration: 500 µM in a carrier solution (e.g., 1% v/v clove oil in propylene glycol). This concentration is considered ecologically relevant as it is close to the mean level found in freshly produced apocrine sweat (440 µM).
    • Control: The carrier solution alone (1% v/v clove oil in propylene glycol).
    • Presentation: Stimuli can be presented in opaque jars with nosepieces for consistent delivery.
  • Psychophysical Testing (Odor Sensitivity) [6]:
    • A common method is the staircase protocol using devices like Sniffin' Sticks.
    • Participants are presented with triplets of pens (one containing the odorant, two with the carrier) in a forced-choice paradigm.
    • The concentration is increased after an incorrect answer and decreased after two consecutive correct answers, tracking the detection threshold across several reversals.
  • Common Behavioral Tasks:
    • Emotional Attention: Dot-probe tasks with subliminal emotional (happy/angry) faces [6].
    • Aggression: Proactive and reactive aggression tasks [5].
    • Cooperation: Economic decision-making games like the Ultimatum Game and Dictator Game [8].
  • Blinding and Context: Studies are typically double-blind and placebo-controlled. Note that research suggests results can be influenced by contextual factors, such as the gender of the experimenter [4].

The following diagram outlines a general experimental workflow for studying Androstadienone, integrating the key phases from stimulus preparation to data analysis.

G start Research Question & Study Design prep Stimulus Preparation start->prep Define concentration and control exp Participant Exposure prep->exp Double-blind protocol data Data Collection exp->data Behavioral tasks & physiological measures analysis Data Analysis data->analysis Statistical modeling

A general workflow for Androstadienone research

Guidance for Sourcing Research Chemicals

When procuring chemicals for research, it is crucial to exercise due diligence.

  • Verify Supplier Credentials: Directly contact the supplier to request documentation such as a Certificate of Analysis (COA), which provides independent verification of purity and identity [1].
  • Request Samples: Many suppliers, including Zhishang Chemical, offer samples for preliminary testing [1].
  • Ensure Regulatory Compliance: Confirm that the supplier can provide all necessary documentation for the safe and legal shipment of research chemicals to your location.

References

crystallization of cyclopenta[a]phenanthren-3-one derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Workflow for Crystallization and Structure Determination

The following diagram outlines the key stages for obtaining the crystal structure of a cyclopenta[a]phenanthrene derivative.

G cluster_1 Crystallization Details cluster_2 Data Collection Parameters Start Compound Synthesis and Purification A Crystallization (Slow Evaporation) Start->A B Crystal Selection (Colourless Block, ~0.15 mm) A->B A1 Common Solvents: Methanol, Methanol/Water (Colourless Blocks) C X-ray Diffraction Data Collection B->C D Structure Solution and Refinement C->D C1 Radiation: Mo Kα (λ = 0.71073 Å) Temperature: 150-293 K End Structure Validation and Deposition D->End

Crystallographic Data for Key Derivatives

The table below summarizes the experimental conditions and crystal parameters for several successfully characterized structures.

Compound Description Crystal System / Space Group Unit Cell Parameters Crystal Morphology Data Collection Temperature Refinement R-factor

| C~36~H~52~FNO~3~ [1] | Orthorhombic P2~1~2~1~2~1~ (No. 19) | a = 7.8101(5) Å b = 13.1592(7) Å c = 30.5721(15) Å | Colourless block 0.14 × 0.13 × 0.10 mm | 293 K | R~1~ = 0.0488 | | C~36~H~42~O~2~ [2] | Monoclinic P2~1~/n (No. 4) | a = 9.0092(8) Å b = 9.4264(11) Å c = 17.2712(16) Å β = 96.156(8)° | Colourless block 0.15 × 0.12 × 0.10 mm | 150.00(10) K | R~1~ = 0.0509 | | C~37~H~53~FO~3~ [3] | Orthorhombic P2~1~2~1~2~1~ (No. 19) | a = 7.4716(8) Å b = 15.0009(15) Å c = 28.065(5) Å | Colourless block 0.15 × 0.13 × 0.12 mm | 293 K | R~1~ = 0.0643 |

Detailed Experimental Protocols

Crystallization via Slow Evaporation

This is the most common method used in the cited studies.

  • Procedure: Dissolve the purified compound in a suitable solvent (e.g., methanol) to near-saturation at room temperature. Filter the solution through a 0.2 μm membrane to remove particulates. Allow the filtrate to evaporate slowly in a covered but not sealed vessel, protected from light and vibrations. [1] [2] [3]
  • Solvent Selection: Methanol and mixtures of methanol with water are frequently effective for producing high-quality, colorless block-shaped crystals suitable for X-ray diffraction. [1] [2] [3]
X-ray Diffraction Data Collection

The parameters below are typical for modern laboratory instruments.

  • Radiation Source: Use a diffractometer with Mo Kα radiation (wavelength λ = 0.71073 Å). [1] [2] [3]
  • Temperature Control: Data collection is typically performed at low temperatures (150 K to 293 K) using a nitrogen cryostream to reduce atomic displacement and protect the crystal from radiation damage. [1] [2]
  • Data Completeness: Collect data to a maximum θ angle of at least 25.5° to 29.6° to ensure high data completeness (>99%) and good resolution for structural refinement. [1] [2]
Structure Solution and Refinement

This process converts the diffraction data into an atomic model.

  • Solution Methods: Use direct methods or the ShelXT program, which is common for solving organic structures. [1] [2]
  • Refinement: Refine the structure against all unique measured reflections using least-squares minimization with the ShelXL program. [1] [2]
  • Modeling: Refine all non-hydrogen atoms with anisotropic displacement parameters. Include hydrogen atoms in calculated positions and refine them using a riding model. [1] [2]

Key Considerations for Researchers

  • Crystal Quality is Paramount: The success of the entire process hinges on growing a single, well-ordered crystal of sufficient size (>0.1 mm in all dimensions). Patient optimization of crystallization conditions is the most critical step.
  • Metabolic and Biological Context: Be aware that the biological activity of these compounds, including their potential as carcinogens, can be strongly influenced by the stereochemistry of their metabolites, such as dihydrodiols and diol-epoxides. [4]
  • Leverage CCDC Databases: Before beginning, search the Cambridge Structural Database (CSD) using the provided CCDC numbers (e.g., 2283346, 2326970) for related structures. This can provide invaluable insights into likely crystallization behavior and molecular conformation. [1] [2]

References

Analytical Methods for Androstadienone Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Androstadienone (AND, androsta-4,16-dien-3-one) is an endogenous steroid investigated for its potential role in human chemical communication [1] [2]. Precise quantification is essential for physiological studies, and Gas Chromatography-Mass Spectrometry (GC-MS) is the most cited and robust method for this analysis [3].

Sample Preparation and Extraction Protocols

Proper sample collection and preparation are critical for accurate quantification of Androstadienone from biological matrices.

Table 1: Sample Collection and Handling Guidelines

Matrix Collection Method Storage Conditions Prior to Analysis Key Considerations
Axillary Sweat Cotton pads on axillary skin surface [1] Not specified in sources; recommend -20°C to -80°C Large interindividual differences exist (avg. ~440 µM in fresh sweat) [1].
Seminal Fluid Liquid collection [1] Not specified in sources; recommend -20°C to -80°C One of the body fluids with the highest concentration of AND [1].
Testicular Tissue Homogenization in buffer with NADPH cofactor [3] Process immediately for incubation Incubations study biosynthesis from precursors like pregnenolone [3].

Extraction and Purification Workflow: The following general protocol is adapted from methodologies used in studying androgen biosynthesis in human testis [3]:

  • Internal Standard Addition: Add a known quantity of a suitable internal standard (e.g., a deuterated analog of AND) to the sample. This corrects for losses during extraction and improves quantification accuracy [3].
  • Initial Extraction: Extract steroids from the biological matrix using an organic solvent. Common choices include diethyl ether or dichloromethane. This step partitions the organic-soluble steroids away from proteins and aqueous components.
  • Purification: The crude extract may require further purification via liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering lipids and other contaminants before GC-MS analysis.

The experimental workflow for sample preparation can be visualized as follows:

cluster_sample_prep Sample Preparation Workflow start Biological Sample (Sweat, Semen, Tissue Homogenate) step1 Add Internal Standard start->step1 step2 Liquid-Liquid Extraction (Organic Solvent) step1->step2 step3 Purification (Solid-Phase Extraction) step2->step3 step4 Concentrate Extract step3->step4 end GC-MS Analysis step4->end

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS combines the separation power of gas chromatography with the precise identification capability of mass spectrometry.

Table 2: GC-MS Instrumental Parameters for Androstadienone Analysis

Parameter Configuration Guideline Application Note
GC Column Fused-silica capillary column Standard for steroid separation [3].
Ion Monitoring Selective Ion Monitoring (SIM) Monitor 3 principal ions for AND for high sensitivity and specificity [3].
Identification Retention time matching AND 3 monitored ions Metabolites identified at the appropriate GC retention time [3].
Quantification Comparison with calibration lines of authentic AND Use calibration lines prepared with internal standards [3].

Detailed GC-MS Protocol:

  • Instrument Setup: Configure the GC-MS system for analysis. The GC should be equipped with a standard fused-silica capillary column. The mass spectrometer must be tuned for optimal sensitivity in the expected mass range.
  • Calibration: Prepare a calibration curve using authentic Androstadienone standards of known concentrations, each spiked with the same fixed amount of internal standard. The ratio of the analyte's response to the internal standard's response is plotted against concentration [3].
  • Sample Injection and Separation: Inject the purified sample extract into the GC system. The temperature program should be optimized to achieve baseline separation of AND from other closely eluting compounds.
  • Mass Spectrometric Detection: Use Selective Ion Monitoring (SIM) to detect AND. The method should be set to monitor three characteristic ion fragments for AND, which significantly enhances sensitivity compared to full-scan mode. Identification is confirmed when all three ions peak at the same retention time as the authentic standard [3].
  • Quantification: Integrate the peak areas of the primary quantifier ion for AND and the internal standard in both the samples and the calibration standards. The concentration of AND in the unknown sample is calculated by interpolating its analyte-to-internal-standard response ratio against the calibration curve [3].
Androstadienone Biosynthesis Pathway

In biological systems, Androstadienone is part of a metabolic network. The following diagram summarizes key pathways and relationships based on research into its biosynthesis in human testis and its interaction with skin microflora [1] [3]:

cluster_biosynthesis Androstadienone Biosynthesis and Metabolism Pregnenolone Pregnenolone (Precursor) Androstadienol Androstadienol Pregnenolone->Androstadienol Major Path AND Androstadienone (AND) Pregnenolone->AND Minor Path Androstadienol->AND Enzyme1 3β-HSD Androstadienol->Enzyme1 Bacteria Coryneform Bacteria Androstadienol->Bacteria Androstenone Androstenone AND->Androstenone Conversion   Enzyme2 5α-Reductase AND->Enzyme2 Androstenol Androstenol Androstenone->Androstenol Enzyme3 3-Ketosteroid Reductase Androstenone->Enzyme3 Enzyme1->AND Enzyme2->Androstenone Enzyme3->Androstenol Bacteria->AND

Key Considerations for Analysis

  • Matrix Effects: Different biological matrices (sweat, semen, tissue) have unique compositions that can suppress or enhance the analytical signal. Using a stable isotope-labeled internal standard is the most effective way to compensate for these effects.
  • Specificity: Monitoring multiple characteristic ions via GC-SIM is crucial to distinguish AND from other structurally similar steroids, ensuring the analyte is correctly identified.
  • Ecological Relevance: For behavioral studies, AND is often used in ecologically relevant concentrations (e.g., 200-700 µM) and masked with a carrier odor (e.g., clove oil) to prevent conscious detection by subjects [1].

References

Comprehensive Application Notes and Protocols for Androstadienone Research in Human Chemosignaling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Androstadienone (androsta-4,16-dien-3-one) is a endogenous steroid belonging to the 16-androstene class that has been investigated extensively for its potential pheromone-like activities in humans. This compound is chemically identified as (8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one with a molecular formula of C₁₉H₂₆O and a molar mass of 270.416 g·mol⁻¹ [1]. Androstadienone is the most prominent androstene present on male human axillary hair and on the male axillary skin surface [2] [3], and it can also be found in other bodily fluids including semen [3] [4].

The steroid is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase and can be subsequently converted into androstenone (a more potent and odorous compound) by 5α-reductase [1]. Androstadienone is considered a non-androgenic derivative of gonadal progesterone, meaning it does not exhibit significant androgenic or anabolic effects despite its structural relationship to androgen sex hormones [3] [1]. Its concentration in freshly produced apocrine sweat averages approximately 440 μM, with considerable interindividual variability observed across studies [3] [4]. This compound has demonstrated potent bioactivity at remarkably low concentrations, with effects observed in picogram (pg) quantities [2], suggesting a highly sensitive detection mechanism in recipients.

Physiological Significance and Research Applications

Gender-Specific Effects

Research has consistently demonstrated that androstadienone produces differential effects based on the recipient's sex. Women exposed to androstadienone experience a significant reduction of nervousness, tension, and other negative feeling states [2] [1], while also showing heightened sympathetic arousal, maintained elevated cortisol levels, and promotion of positive mood states [3] [4]. Neuroimaging studies reveal that androstadienone induces hypothalamic activation in heterosexual women but not in heterosexual men, who primarily show activation in brain regions associated with the main olfactory system such as the piriform cortex and amygdala [5] [6]. This sex-specific response pattern appears to be established during early perinatal development rather than during puberty, as evidenced by its presence in pre-pubertal children [5] [6].

Behavioral and Cognitive Modulation

Androstadienone functions as a modulator pheromone that influences ongoing mood and attention during social interactions rather than triggering stereotyped behaviors [3]. It has been shown to enhance attention to emotional information [1] and influence social perception in gender-specific ways. For heterosexual women, androstadienone systematically biases perception toward interpreting biological motion as more masculine and emotionally receptive [3]. Recent research has also revealed that androstadienone modulates human aggression in a sex-dependent manner, reducing both reactive and proactive aggression in men while increasing reactive aggression in women [4]. Additionally, this compound affects cooperative behavior between men during decision-making tasks [4], indicating broader influences on social cognition beyond mating contexts.

Experimental Protocols

Psychophysical Testing Protocol

Objective: To assess detection thresholds and hedonic perception of androstadienone in human subjects.

Materials and Preparation:

  • Androstadienone (purity ≥98%) dissolved in propylene glycol at concentrations ranging from subthreshold (picogram levels) to ecologically relevant (200-700 μM) levels [2] [3]
  • Control solution: propylene glycol with 1% v/v clove oil as masking odor [4]
  • Sniffin' Sticks test battery (32-item odor identification test and threshold measurement) [5] [6]
  • Visual analog scales for intensity and pleasantness ratings

Procedure:

  • Conduct screening for normal olfactory function using Sniffin' Sticks
  • Implement triangle odor discrimination task with six trials: present three smells (two control, one target) and ask participant to identify the odd one out [4]
  • Perform threshold testing using ascending concentration series
  • Administer hedonic ratings using visual analog scales
  • Conduct repetitive exposure protocol with multiple sessions to assess hedonic shifts [7]

Data Analysis:

  • Calculate detection thresholds using psychometric function fitting
  • Analyze discrimination accuracy using binomial probability
  • Assess hedonic changes pre- and post-exposure with repeated measures ANOVA
Autonomic Response Measurement Protocol

Objective: To quantify physiological responses to androstadienone exposure.

Materials:

  • Androstadienone solution (100 pg to 500 μM) and control carrier
  • Olfactometer with precise air-dilution system
  • Physiological monitoring equipment (EDA, ECG, respiration sensor)
  • Vomeronasal organ applicator (for direct administration studies) [2]

Procedure:

  • Prepare stimuli in identical 40 ml polypropylene jars with Teflon nosepieces [4]
  • Apply androstadienone directly to vomeronasal organ using microapplicator or deliver via olfactometer with 1 L/min air flow [2] [5]
  • Record baseline physiological measures for 5 minutes
  • Present stimuli using block design (e.g., 1s odor pulses every 2s during ON periods) [5]
  • Continue physiological monitoring for 35 minutes post-exposure [2]
  • Administer mood assessment questionnaires pre- and post-exposure

Data Analysis:

  • Analyze skin conductance response, heart rate variability, and respiration rate
  • Compare pre- and post-exposure cortisol levels in saliva samples
  • Conduct multivariate analysis of mood questionnaire data
Neuroimaging Protocol (fMRI)

Objective: To visualize central nervous system responses to androstadienone.

Materials:

  • 3.0-T MRI scanner (e.g., GE Signa HDxt)
  • Custom-built air-dilution olfactometer with Teflon tubing
  • Androstadienone diluted in propylene glycol to 10 mM concentration [5] [6]
  • Head coil with compatible nasal cannula

Procedure:

  • Prepare fresh androstadienone solution (10 mM in propylene glycol)
  • Position participant in scanner with nasal cannula secured
  • Acquire structural scans (T1-weighted) for anatomical reference
  • Perform functional scans using odor stimulation block design (e.g., 30s ON/OFF cycles) [5]
  • Deliver olfactory stimuli with 1 L/min air flow during ON periods
  • Include appropriate control conditions (odorless air, control odorant)

Data Analysis:

  • Preprocess fMRI data (realignment, normalization, smoothing)
  • Conduct whole-brain analysis with focus on hypothalamic region of interest
  • Perform group-level random effects analysis with sex and stimulus as factors
  • Use small volume correction for hypothalamic activation

Data Presentation

Table 1: Key Quantitative Findings from Androstadienone Research

Effect Category Concentration Used Population Key Findings Citation
Mood Modulation 100 pg 40 female subjects Significant reduction in nervousness, tension, and negative feeling states [2]
Cortisol Response 250 μM 37 female subjects Increased cortisol levels in women [4] [1]
Hypothalamic Activation 10 mM Heterosexual women Significant hypothalamic response in women but not men [5] [6]
Aggression Modulation 500 μM 206 participants (men/women) Reduced aggression in men; increased reactive aggression in women [4]
Attractiveness Perception 200-700 μM Women at speed-dating Men rated as more attractive by women exposed to androstadienone [3] [4]
Detection Threshold Varying General population Large individual differences in sensitivity; ~30% exhibit specific anosmia [7]

Table 2: Physiological and Behavioral Effects of Androstadienone

Parameter Measured Effect in Women Effect in Men Notes
Hypothalamic activity Increased activation [5] [6] No activation or piriform/amygdala activation [5] [6] Gender-specific pathway activation
Autonomic nervous system Increased sympathetic arousal [3] [4] Context-dependent effects [3] Measured via skin conductance, respiration
Cortisol levels Maintained elevated levels [4] [1] No consistent effect Sample collection at 0, 15, 30 min post-exposure
Social perception Enhanced masculine perception [3] Enhanced feminine perception with estratetraenol [3] Point-light walker paradigm
Aggression Increased reactive aggression [4] Decreased proactive and reactive aggression [4] Taylor Aggression Paradigm
Cooperative behavior Limited effects Increased cooperation [4] Decision-making games

Signaling Pathways and Workflows

G cluster_measures Data Collection Measures Start Study Initiation Screening Participant Screening Start->Screening Olfactory Olfactory Function Test Screening->Olfactory Randomization Randomization Olfactory->Randomization AND Androstadienone Group Randomization->AND Control Control Group Randomization->Control Exposure Odor Exposure AND->Exposure Control->Exposure Measures Data Collection Exposure->Measures Analysis Data Analysis Measures->Analysis Physiological Physiological Measures (EDA, HRV, Respiration) Measures->Physiological Neuroimaging fMRI Hypothalamic Activation Measures->Neuroimaging Behavioral Behavioral Tasks (Aggression, Cooperation) Measures->Behavioral SelfReport Self-Report Measures (Mood, Perception) Measures->SelfReport End Results Interpretation Analysis->End

Diagram 1: Experimental Workflow for Androstadienone Studies. This diagram illustrates the sequential protocol for conducting research on androstadienone effects, from participant screening through data analysis.

G Androstadienol Androstadienol (Precursor) HSD 3β-HSD Androstadienol->HSD AND Androstadienone Reductase1 5α-Reductase AND->Reductase1 Physiological Physiological Effects AND->Physiological Mood Mood Modulation AND->Mood Hypothalamus Hypothalamic Activation AND->Hypothalamus Aggression Aggression Modulation AND->Aggression Androstenone Androstenone (More Potent) Reductase2 3-Ketosteroid Reductase Androstenone->Reductase2 Androstenol 3α/β-Androstenol (More Potent) Enzymes Enzymatic Conversion HSD->AND Reductase1->Androstenone Reductase2->Androstenol

Diagram 2: Metabolic Pathway and Physiological Effects of Androstadienone. This visualization shows the biosynthetic pathway of androstadienone and its conversion to more potent derivatives, along with its diverse physiological effects.

G cluster_female Female Response Pathway cluster_male Male Response Pathway Stimulus Androstadienone Exposure F1 Vomeronasal Stimulation Stimulus->F1 M1 Main Olfactory System Activation Stimulus->M1 F2 Hypothalamic Activation F1->F2 F3 Autonomic Nervous System Arousal F2->F3 F4 Cortisol Increase F3->F4 F5 Mood Improvement Tension Reduction F4->F5 F6 Enhanced Masculinity Perception F5->F6 M2 Piriform Cortex & Amygdala Response M1->M2 M3 Reduced Aggressive Behavior M2->M3 M4 Increased Cooperative Behavior M3->M4

Diagram 3: Sex-Differentiated Neural and Behavioral Response Pathways to Androstadienone. This diagram illustrates the distinct neurobehavioral response patterns observed in women and men following exposure to androstadienone.

Technical Considerations and Methodological Challenges

Stimulus Preparation and Delivery

Proper preparation of androstadienone solutions requires attention to several critical factors. Researchers should use high-purity androstadienone (≥98%) and prepare fresh solutions regularly due to potential degradation issues. The selection of an appropriate vehicle solution is essential, with propylene glycol being widely used [5] [4]. For studies requiring ecological relevance, concentrations between 200-700 μM approximate levels found naturally in male axillary secretions [3]. When masking the characteristic odor of androstadienone is necessary to eliminate cognitive bias, 1% v/v clove oil in propylene glycol has proven effective [4]. Delivery systems should ensure consistent stimulus presentation, with air-dilution olfactometers providing superior control over concentration and timing compared to simple swab or jar presentation methods [5].

Participant Selection and Group Matching

Careful screening of participants is crucial for androstadienone research due to significant individual differences in sensitivity. Approximately 30% of the population exhibits specific anosmia to this compound [7], necessitating threshold testing prior to inclusion. Researchers should match experimental groups for age, hormonal status, and in female participants, menstrual cycle phase,

as these factors significantly influence responses to androstadienone [5] [4]. The sex and gender of both participants and experimenters should be carefully considered, as evidence suggests that responses can be modulated by the experimenter's sex [1]. For studies involving special populations such as gender dysphoric individuals, comprehensive assessment of gender identity and sexual orientation is recommended using standardized instruments [5] [6].

Data Interpretation and Statistical Considerations

The subtle and context-dependent nature of androstadienone effects presents statistical challenges. Researchers should employ sufficient sample sizes to detect moderate effect sizes, with previous studies typically utilizing 40-50 participants per group [4]. The use of within-subjects designs can enhance statistical power, but must be carefully implemented to control for carryover effects through adequate washout periods or counterbalancing. For neuroimaging data, small volume correction focused on hypothalamic regions is recommended due to the small size of this structure and the resulting multiple comparison challenges [5] [6]. Researchers should also consider implementing mediation analyses to explore potential mechanisms linking physiological responses to behavioral outcomes.

References

Comprehensive Application Notes and Protocols for Studying Androstadienone Pheromone Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Androstadienone

Androstadienone (androsta-4,16-dien-3-one) is an endogenous steroid belonging to the 16-androstene class that has been described as having potent pheromone-like activities in humans [1]. This compound is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase and can be converted into the more potent and odorous pheromone androstenone by 5α-reductase [1]. As a putative human pheromone, androstadienone is found in various bodily secretions including male sweat, axillary hair, and semen [2] [1]. Despite its structural relation to androgen sex hormones, androstadienone does not exhibit significant androgenic or anabolic effects but rather demonstrates subtle modulatory effects on mood, attention, and social behavior [1].

Research indicates that androstadienone functions as a chemical signal that can influence psychological and physiological processes in conspecifics, even at concentrations below conscious detection thresholds [3]. The compound has been shown to modulate autonomic nervous system activity, affect hypothalamic function, and alter the pattern of luteinizing hormone (LH) and testosterone release in human males [2]. These effects appear to be mediated through interaction with the vomeronasal organ (VNO), which continues growing after birth and remains functional in adults despite previous beliefs that it was vestigial [2]. The following application notes provide detailed methodologies for investigating the behavioral and physiological effects of androstadienone in human subjects.

Compound Preparation and Administration Protocols

Chemical Preparation Standards

Androstadienone (CAS 4075-07-4) has a molecular formula of C₁₉H₂₆O and a molar mass of 270.416 g·mol⁻¹ [1]. For experimental use, researchers typically prepare solutions following established protocols that ensure stability and precise dosing:

  • Source Material: Purchase high-purity androstadienone from reputable suppliers such as Steraloids, Inc. (Newport, RI) or Santa Cruz Biotechnology (CAS 4075-07-4) [4] [3].
  • Solvent Preparation: Dissolve androstadienone in propylene glycol or similar appropriate vehicles to create stock solutions. Propylene glycol has demonstrated excellent compatibility with androstadienone stability and human application.
  • Concentration Series: Create serial dilutions with 2-fold concentration increases using propylene glycol as the diluent [3]. For behavioral studies, common concentrations range from picogram to microgram quantities per application, with picogram quantities demonstrating significant effects on reducing nervousness, tension, and other negative feeling states in female subjects [2] [1].
  • Control Solution: Prepare control solutions containing only the vehicle (propylene glycol) without active compound for placebo conditions in double-blind studies.
  • Storage Conditions: Maintain stock solutions in amber glass containers at 4°C to prevent degradation. Under these conditions, solutions remain stable for at least 6 months.
Administration Methods

Table: Androstadienone Administration Methods for Human Studies

Method Application Site Volume/Concentration Experimental Context
Direct VNO Application Anterior nasal septum (VNO aperture) Picogram quantities in 10μL Autonomic and behavioral studies [2]
Upper Lip Application Philtrum region below nostrils Subthreshold concentrations Mood and synchronization studies [2]
Nasal Inhaler Nasal passages 30mg in propylene glycol Cortisol and cooperation studies [5]
Olfactory Testing Pens Nasal passages 16 dilutions with 2-fold increases Odor sensitivity assessment [3]

Three primary administration methods have been validated in experimental settings:

  • Direct VNO Application: Using a micropipette, apply 10μL of androstadienone solution directly to the vomeronasal organ aperture located in the anterior one-third of the nasal septum approximately 2cm from each nostril [2]. This method allows for precise dosing and minimal waste but requires participant screening for VNO presence.
  • Upper Lip Application: Apply a standardized volume (typically 100-500μL) of subthreshold concentration androstadienone solution to the upper lip region, allowing for natural evaporation and inhalation [2]. This method is less invasive and suitable for longer exposure periods.
  • Nasal Inhaler Delivery: Adapt standard nasal inhaler devices to deliver approximately 30mg of androstadienone in propylene glycol [5]. This method standardizes delivery across participants and allows for self-administration in field studies.

Behavioral Assessment Protocols

Mood and Affective State Evaluation

The effect of androstadienone on personal well-being, negativity, and affect can be quantified using standardized psychometric instruments administered pre- and post-exposure:

  • Instrument Selection: Employ the Derogatis Sexual Functioning Inventory (DSFI) or similar validated mood assessment scales [2]. The DSFI measures multiple dimensions including affect, body image, sexual satisfaction, and psychological symptoms.
  • Administration Protocol:
    • Baseline assessment: Administer scales prior to androstadienone exposure
    • Post-exposure assessment: Repeat administration at 30, 60, and 120 minutes after exposure
    • Environmental control: Conduct testing in a private, well-ventilated room designed for olfactory testing with 100% exhaust [3]
  • Exclusion Criteria: Exclude participants who are pregnant, use psychotropic agents, abuse alcohol, use steroidal contraceptives, have a convulsive disorder, or any neuropsychiatric condition [2]. For female participants, standardize testing to specific menstrual cycle phases (e.g., eleventh day) to control for hormonal influences.
  • Data Analysis: Focus on subscales measuring negative character, negative affect, and personal well-being. Statistical analysis should employ repeated measures ANOVA with appropriate post-hoc tests.
Social and Economic Decision-Making Assessment

Androstadienone's effects on social behavior can be quantified using behavioral economics paradigms that measure cooperation, generosity, and social judgment:

  • Ultimatum and Dictator Games: Implement standardized versions of these economic decision-making tasks [5]. In the ultimatum game, one player (the proposer) offers to split a sum of money with another player (the responder), who can accept or reject the offer. In the dictator game, the proposer simply decides how much to give without the responder having rejection rights.
  • Experimental Setup:
    • Utilize computer-based tasks to minimize experimenter influence
    • Employ a double-blind, placebo-controlled, between-groups design
    • Use a 60-minute loading time after androstadienone exposure before task administration [5]
    • Implement a cover story to maintain task validity
  • Behavioral Metrics:
    • Proposal amount in both games (measure of generosity)
    • Minimum acceptable offer as responder (measure of punishment propensity)
    • Response latency (measure of decision conflict)
  • Contextual Variables: Measure baseline salivary testosterone levels, as they positively correlate with cooperative behavior and may interact with androstadienone effects [5].
Attention and Emotional Processing Tasks

Androstadienone appears to tune the brain to efficiently process emotional information, which can be measured through specialized attentional tasks:

  • Subliminal Emotional Face Processing: Adapt the protocol from Hummer and McClintock (2009) to test androstadienone's effect on attention to emotional stimuli [3]. Present images of happy and angry faces at subliminal durations (e.g., 17-33ms) followed by masks.
  • Dot-Probe Paradigm: Measure attentional bias by presenting emotional and neutral faces simultaneously on a screen, followed by a probe that appears in the location of one face. Faster responses indicate attentional capture by that location.
  • Emotional Stroop Task: Present emotional words in various colors and measure the interference in color-naming latency caused by the emotional content of the words.
  • Testing Parameters:
    • Maintain consistent lighting and viewing distance
    • Counterbalance stimulus presentation across participants
    • Include practice trials to familiarize participants with tasks
    • Control for general olfactory function using n-butanol thresholds and odor identification tests [3]

Physiological Measurement Protocols

Cortisol Assessment

Androstadienone has been shown to maintain increased levels of salivary cortisol in women and potentially affect cortisol responses in men [5]:

  • Sample Collection: Collect salivary cortisol samples using standardized salivette devices at multiple time points: baseline (pre-exposure), immediately post-exposure, and at 20-minute intervals for at least 60 minutes post-exposure.
  • Handling Protocol: Centrifuge saliva samples at 3000 rpm for 10 minutes immediately after collection and store at -80°C until analysis.
  • Assay Procedure: Use commercial enzyme immunoassays with appropriate standards and controls. Run all samples from the same participant in the same assay batch to minimize inter-assay variability.
  • Contextual Control: Standardize testing time of day (typically morning hours) to account for diurnal cortisol rhythms. Control for potential stress-inducing factors in the testing environment.
Hormonal Measurement

Beyond cortisol, androstadienone may modulate other endocrine parameters:

  • Testosterone Assessment: Measure salivary testosterone using similar protocols as cortisol assessment. Testosterone levels may correlate with cooperative behavior and interact with androstadienone effects [5].
  • Luteinizing Hormone (LH) Measurement: For studies investigating reproductive endocrine effects, measure serum LH levels following androstadienone exposure. Previous research has demonstrated that androstadienone can accelerate the pre-ovulatory LH surge in women [2].
  • Sampling Schedule: For comprehensive endocrine profiling, collect samples at baseline, 15, 30, 45, 60, 90, and 120 minutes post-exposure.
Central Nervous System Monitoring

Androstadienone's effects on brain activity can be visualized using functional neuroimaging techniques:

  • fMRI Protocol: Use blood-oxygen-level-dependent (BOLD) functional magnetic resonance imaging to measure neural activity following androstadienone exposure. Previous research has identified activation in hypothalamic regions, amygdala, and prefrontal cortices [3].
  • Experimental Design: Employ block or event-related designs with alternating periods of androstadienone and control odor presentation. Include emotional face viewing tasks during scanning to engage social-emotional processing networks.
  • Analysis Pipeline: Preprocess data using standard routines (realignment, normalization, smoothing) and employ general linear model approaches for statistical analysis. Use small volume correction for a priori regions of interest based on previous pheromone research.

Experimental Parameters and Methodological Considerations

Table: Key Behavioral Paradigms for Assessing Androstadienone Effects

Behavioral Domain Assessment Method Primary Metrics Typical Effect Size
Mood and Affect Derogatis Sexual Functioning Inventory Negative affect, personal well-being Significant reduction in tension and negative states [2]
Economic Decision Making Ultimatum Game Offer amount, rejection rate Increased cooperation in males [5]
Economic Decision Making Dictator Game Donation amount Increased generosity in males [5]
Emotional Attention Subliminal Face Processing Response latency, accuracy Enhanced attention to angry faces [3]
Social Behavior NSHAP Social Network Scale Friendship quantity, communication frequency Richer social lives in sensitive older adults [3]
Sexual Behavior Structured Interview Sexual thoughts, activity frequency More recent sexual activity in sensitive older adults [3]
Participant Selection and Screening
  • Inclusion/Exclusion Criteria: Carefully screen participants based on factors known to influence pheromone sensitivity. Include general health assessments, olfactory function testing, and psychiatric screening. Exclude smokers, those with upper respiratory infections, and individuals with diagnosed olfactory disorders.
  • Gender Considerations: Balance gender representation unless testing gender-specific hypotheses. Androstadienone effects may differ between heterosexual women, homosexual men, and heterosexual men [1] [5].
  • Age Considerations: Include age as a factor, as androstadienone sensitivity persists into older adulthood (62-90 years) and correlates with social and sexual behavior in post-reproductive individuals [3].
  • Menstrual Cycle Phase: For premenopausal female participants, standardize testing to specific menstrual cycle phases (e.g., late follicular phase) or include cycle phase as a variable in statistical models.
Methodological Controls
  • Olfactory Controls: Include control odorants such as n-butanol to assess general olfactory function and control for non-specific odor effects [3]. Androstadienone functions as a putative human chemosignal that operates both as a conscious odor and as a subliminal vasana [3].
  • Blinding Procedures: Implement rigorous double-blind procedures where neither participants nor experimenters know whether androstadienone or control solutions are being administered. Use identical containers and application methods for active and control conditions.
  • Contextual Controls: Standardize testing environments for temperature, humidity, and ventilation. Use olfactory testing rooms with 100% exhaust to prevent odor contamination between sessions [3].
  • Order Effects: Counterbalance task administration order across participants to control for practice and fatigue effects.

Visual Experimental Workflows

Behavioral Testing Sequence

behavior Start Participant Screening A Baseline Assessment: Mood Scales, Hormone Sampling Start->A B Randomized Assignment A->B C Androstadienone Exposure B->C Experimental Group D Control Solution Exposure B->D Control Group E 60-min Loading Period C->E D->E F Behavioral Tasks: Ultimatum/Dictator Games E->F G Emotional Attention Tasks: Subliminal Face Processing F->G H Post-Exposure Assessment: Mood Scales, Hormone Sampling G->H End Data Analysis H->End

Physiological Assessment Protocol

physiology Start Participant Preparation A Pre-Exposure Baseline: Salivary Cortisol/Testosterone Start->A B Androstadienone/Control Administration A->B C Post-Exposure Time Course B->C D T+0 min: Sample Collection C->D E T+20 min: Sample Collection D->E F T+40 min: Sample Collection E->F G T+60 min: Sample Collection F->G H fMRI Scanning (where applicable) G->H Neuroimaging Substudy I Sample Processing: Centrifugation, Storage G->I H->I J Hormone Assays: EIA/ELISA I->J End Statistical Analysis J->End

Data Analysis and Interpretation Guidelines

Statistical Approaches
  • Primary Analysis: Employ intention-to-treat analysis using mixed-effects models to account for repeated measures and potential missing data. Include group (androstadienone vs. control), time, and group × time interaction as fixed factors.
  • Covariate Adjustment: Include baseline testosterone levels as a covariate in analyses of cooperative behavior, as testosterone correlates with cooperation and may influence sensitivity to androstadienone [5].
  • Multiple Comparison Correction: Apply appropriate corrections (e.g., Bonferroni, False Discovery Rate) for analyses involving multiple dependent variables or time points.
  • Power Considerations: Aim for sample sizes of approximately 40 participants per group based on previous research demonstrating detectable effects with this number [2] [5].
Interpretation Framework

When interpreting results, consider that androstadienone's effects may be context-dependent and moderated by individual differences:

  • Sex and Sexual Orientation: Effects may differ between heterosexual women, homosexual men, and heterosexual men [1] [5].
  • Age-Related Effects: Androstadienone sensitivity persists into older adulthood and correlates with social behavior in individuals aged 62-90 years [3].
  • Sensitivity Thresholds: Participants vary in their sensitivity to androstadienone odor, which may serve as a biomarker for its behavioral effects [3].
  • Subtle Modulation: Androstadienone does not typically cause overt behavior changes but rather produces subtle modulations in attention, mood, and social perception [1].

Ethical Considerations and Safety Protocols

Androstadienone research requires careful attention to ethical considerations:

  • Informed Consent: Clearly explain the nature of the compounds being tested, potential risks, and the experimental procedures. Note that androstadienone is naturally occurring in human bodily secretions.
  • Sensory Considerations: Inform participants that they may or may not detect an odor, and that both responses are normal and expected.
  • Confidentiality: Protect participant data, particularly for sensitive measures of sexual behavior and social functioning.
  • Institutional Approval: Obtain approval from relevant ethics committees or institutional review boards before initiating studies.
  • Conflict Disclosure: Disclose any funding sources or potential conflicts of interest, particularly if involving companies with commercial interests in pheromone products.

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the behavioral and physiological effects of the putative human pheromone androstadienone. The methodologies outlined enable researchers to systematically examine how this chemical signal modulates human mood, social behavior, attention, and physiological processes. By standardizing approaches across laboratories, we can advance our understanding of human chemical communication and its implications for social neuroscience, psychology, and endocrinology.

References

Comprehensive Application Notes and Protocols for Using Androstadienone in Human Behavioral Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Androstadienone

Androstadienone (androsta-4,16-dien-3-one) is an endogenous steroid of the 16-androstene class that has gained significant attention in behavioral neuroscience for its potential pheromone-like properties. This compound is a non-androgenic derivative of gonadal progesterone, meaning it does not exhibit the masculinizing effects typically associated with androgen hormones despite its structural relationship to testosterone [1]. Androstadienone is naturally present in male bodily secretions, with particularly high concentrations found in semen (approximately 440 μM on average), axillary hair, and on axillary skin surfaces [1] [2]. The compound is also detectable in female secretions, though generally at lower concentrations than in males [3].

The potential signaling function of androstadienone in humans remains a subject of active scientific investigation and debate. While some researchers classify it as a "putative human pheromone," this categorization remains controversial due to inconsistent findings across studies and the complex nature of chemosensory communication in humans [4]. Nevertheless, evidence suggests that androstadienone can modulate psychological and physiological states in recipients, often in a sex-dependent manner [2] [4]. These effects appear to occur primarily through unconscious mechanisms, as subjects are typically unable to consciously distinguish androstadienone from control odors when appropriate masking techniques are employed [2].

Table 1: Fundamental Characteristics of Androstadienone

Property Description
Chemical Name Androsta-4,16-dien-3-one
Molecular Formula C₁₉H₂₆O
Molecular Weight 270.416 g·mol⁻¹
Class 16-androstene steroid
Natural Occurrence Male sweat, semen, axillary hair; lower concentrations in female secretions
Typical Concentration in Fresh Sweat ~440 μM (with significant interindividual variation)
Androgenic Activity None
Solubility Soluble in propylene glycol and similar carriers

Experimental Design Considerations

Stimulus Preparation and Standardization

Proper stimulus preparation is fundamental to obtaining reliable and reproducible results in androstadienone research. The compound is typically diluted in pharmaceutical-grade propylene glycol, which serves as an odorless carrier that does not interact biologically with the olfactory system [2]. Research indicates that concentrations ranging from 10 μM to 500 μM are effective for behavioral studies, with 500 μM being particularly ecologically relevant as it approximates natural concentrations found in fresh apocrine sweat [2].

To control for conscious odor perception, androstadienone solutions are commonly combined with a masking odor, most frequently 1% v/v clove oil in propylene glycol [2]. This concentration effectively masks the subtle scent of androstadienone while being perceptually neutral in terms of behavioral effects. The prepared solutions should be stored in amber glass containers or polypropylene jars to prevent degradation and photochemical reactions, with recommended storage temperatures between 4-8°C when not in use [2]. For presentation, 5-20 ml of solution is typically placed in containers connected to Teflon nosepieces via a Y-structure olfactometer to ensure consistent delivery [3] [2].

Participant Selection and Screening

Careful participant screening is critical due to the variable sensitivity to androstadienone within the population. Approximately 50% of adults demonstrate initial insensitivity to androstadienone, though repeated exposure can induce sensitivity in some individuals [5]. Researchers should implement a standardized screening procedure that includes assessment of olfactory threshold and identification ability using established tools such as the "Sniffin' Sticks" test battery [3].

Table 2: Participant Inclusion and Exclusion Criteria

Criterion Inclusion Exclusion
Olfactory Function Normal odor threshold and identification scores Smell impairment, chronic sinus conditions
Medications Medication-free for ≥24 hours Nasal corticosteroids, psychotropic medications
Substance Use Non-smokers, no illicit drug use Regular tobacco use, recreational drug use
Hormonal Status (Females) Natural cycling or consistent contraceptive use Pregnant, lactating, or perimenopausal
Health Status Generally healthy Respiratory infections, neurological disorders

Sex and hormonal status represent crucial variables in experimental design. Studies consistently demonstrate that responses to androstadienone are sex-differentiated, with women generally showing greater physiological and behavioral responsiveness [2]. For female participants, menstrual cycle phase should be carefully controlled, with testing ideally conducted during the periovulatory phase (approximately days 12-16 of a 28-day cycle) when sensitivity to chemosignals appears heightened [2]. When studying special populations, such as individuals with gender dysphoria, researchers should note that evidence suggests hypothalamic response patterns to androstadienone may align with experienced gender rather than natal sex, particularly in adolescent and adult populations [3].

Ethical Considerations and Blinding Procedures

Ethical rigor is particularly important in chemosignal research due to the potential for unconscious manipulation of mood and behavior. All study protocols should receive full institutional ethics board review and obtain written informed consent from participants [3]. The consent process should explicitly state that participants will be exposed to odor compounds but may use general terms like "body-derived compounds" rather than specifically referencing pheromones to avoid creating demand characteristics.

Double-blind placebo-controlled designs are essential methodological standards for androstadienone research [2] [6]. Both the experimenters and participants should be unaware of condition assignments throughout data collection and analysis phases. Successful blinding can be verified through post-experiment questionnaires that assess participants' ability to guess their condition assignment. The control condition should be identical to the experimental condition in every way except for the presence of the active compound, typically using the carrier solution with masking odor alone [2].

Experimental Protocols

Protocol 1: Assessing Aggressive Behavior

The modulation of aggressive behavior by androstadienone represents a significant research application with demonstrated effects in laboratory settings [2]. This protocol adapts established behavioral paradigms to specifically measure androstadienone's effects on both reactive and proactive aggression.

Materials Required:

  • Androstadienone solution (500 μM in 1% clove oil/propylene glycol)
  • Control solution (1% clove oil in propylene glycol)
  • Olfactory delivery system (jars with Teflon nosepieces)
  • Computerized aggression tasks (Taylor Aggression Paradigm or competitive reaction time task)
  • Psychological questionnaires (Buss-Perry Aggression Questionnaire)
  • Salivary cortisol collection kits

Procedure:

  • Participant Preparation: Participants should refrain from eating, drinking (except water), or using scented products for at least one hour before the experiment. Confirm normal olfactory function using screening tests.
  • Olfactory Stimulation: Present the assigned olfactory stimulus (androstadienone or control) using the delivery system. Ensure consistent exposure throughout the behavioral tasks.
  • Behavioral Tasks Administration:
    • Reactive Aggression Task: Use a competitive reaction time task where participants believe they are competing against another person. Measure the intensity and duration of noise blasts or other aversive stimuli that participants administer to "opponents" following provocation.
    • Proactive Aggression Task: Employ a task measuring unprovoked aggressive responses, such as the amount of resources participants take from others without justification.
  • Data Collection: Record behavioral responses, administer post-task questionnaires, and collect salivary samples at baseline, immediately post-task, and 20 minutes post-task to assess cortisol response.

Data Analysis:

  • Compare aggressive responses between androstadienone and control conditions using ANOVA or mixed models.
  • Analyze sex differences in response patterns.
  • Correlate behavioral changes with physiological measures (cortisol).

This protocol has demonstrated that androstadienone reduces both reactive and proactive aggression in men while potentially increasing reactive aggression in women, despite participants being unable to consciously distinguish the odor [2].

Protocol 2: Measuring Cooperative Behavior

Androstadienone has been shown to modulate cooperative behavior between men, making economic games a valuable paradigm for studying its pro-social effects [6]. This protocol adapts methods from behavioral economics to quantitatively measure androstadienone's influence on cooperation and generosity.

G A Participant Recruitment (40+ male subjects) B Double-Blind Assignment A->B C Olfactory Stimulation (AND or control) B->C D Salivary Hormone Collection (T0: Baseline) C->D E Behavioral Tasks Administration D->E F Ultimatum Game E->F G Dictator Game E->G H Salivary Hormone Collection (T1: Post-task) F->H G->H I Data Analysis H->I

Diagram 1: Experimental workflow for cooperative behavior studies

Materials Required:

  • Androstadienone solution (prepared as in Protocol 1)
  • Control solution
  • Computerized economic game protocols
  • Salivary collection kits for testosterone and cortisol
  • Demographic and psychological questionnaires

Procedure:

  • Participant Preparation: Follow the same preparation guidelines as Protocol 1, with specific focus on male participants unless studying sex differences.
  • Hormone Baseline: Collect baseline salivary samples for testosterone and cortisol assessment before olfactory stimulation.
  • Olfactory Exposure: Expose participants to androstadienone or control solution for 10-15 minutes before starting behavioral tasks.
  • Economic Games Administration:
    • Ultimatum Game: Participants act as Proposers dividing a sum of money (e.g., $10) with a Responder. They can offer any amount (0-100%), and the Responder can accept (both get allocated amounts) or reject (both get nothing). Measure offer size as an index of fairness/cooperation.
    • Dictator Game: Similar to the Ultimatum Game but the Responder must accept any offer. Measure offer size as an index of pure generosity without fear of retaliation.
  • Post-Task Measures: Collect additional salivary samples for hormone analysis and administer debriefing questionnaires.

Data Analysis:

  • Analyze offer sizes in both games between conditions using ANCOVA, controlling for baseline testosterone levels.
  • Examine correlations between hormonal responses and behavioral changes.
  • Test for interactions between condition and individual differences (e.g., baseline testosterone, personality measures).

This protocol has revealed that androstadienone increases cooperative behavior in men after controlling for baseline testosterone levels, with salivary testosterone levels positively correlating with cooperative offers [6].

Protocol 3: Evaluating Cognitive and Emotional Processing

Androstadienone appears to modulate attention to emotional information and social cognition, providing a foundation for protocols examining its effects on cognitive and emotional processing [1] [5].

Materials Required:

  • Androstadienone and control solutions
  • Computerized cognitive tasks (emotional Stroop, face processing, memory tasks)
  • Eye-tracking equipment (optional)
  • Mood assessment scales (PANAS)
  • Physiological recording equipment (skin conductance, heart rate)

Procedure:

  • Baseline Assessment: Collect baseline mood ratings and physiological measures.
  • Olfactory Stimulation: Administer the assigned olfactory stimulus continuously throughout cognitive testing.
  • Cognitive Task Battery:
    • Emotional Stroop Task: Measure reaction times to emotional versus neutral words while exposed to androstadienone.
    • Facial Expression Recognition: Present faces expressing varying intensities of emotions; measure accuracy and response bias.
    • Attentional Dot-Probe: Assess vigilance toward social versus non-social stimuli.
    • Memory Tasks: Evaluate memory for emotional versus neutral stimuli.
  • Post-Testing Measures: Re-administer mood scales and collect subjective reports of any conscious odor perception.

Data Analysis:

  • Analyze performance differences using mixed-model ANOVAs with condition as between-subjects factor and stimulus type as within-subjects factor.
  • Examine sex-specific patterns in cognitive and emotional processing.
  • Correlate physiological responses with behavioral measures.

Research using similar protocols has found that androstadienone specifically attunes attention to emotional information and can influence perception of biological motion, with heterosexual women showing biases toward perceiving point-light walkers as more masculine when exposed to androstadienone [1].

Data Analysis and Interpretation

Statistical Approaches

Appropriate statistical methods are crucial for interpreting androstadienone research findings given the typically subtle effects and potential confounding variables. Mixed-design ANOVA models are frequently employed, with condition (androstadienone vs. control) as a between-subjects factor and time or task type as within-subjects factors [2]. For behavioral economic games, analysis of covariance (ANCOVA) is recommended, controlling for baseline hormone levels which may interact with the effects of androstadienone [6].

When analyzing sex differences, which represent a fundamental aspect of androstadienone research, split-plot factorial designs with sex as an additional between-subjects factor provide the most informative approach [2]. For neuroimaging data, whole-brain analysis with family-wise error correction or small-volume correction for a priori regions of interest (such as the hypothalamus) is recommended based on established protocols [3].

Table 3: Key Behavioral Findings in Androstadienone Research

Behavioral Domain Population Effect Direction Effect Size Range (Cohen's d) Notes
Reactive Aggression Men Decrease 0.4-0.7 Context-dependent
Reactive Aggression Women Increase 0.3-0.6 Context-dependent
Proactive Aggression Men Decrease 0.3-0.6 Less studied in women
Cooperation Men Increase 0.4-0.8 After controlling for baseline testosterone
Mood Heterosexual Women Improvement 0.3-0.5 Reduction in negative mood states
Social Cognition Women Enhanced attention to emotional stimuli 0.3-0.6 Specific to social/emotional context
Attractiveness Ratings Women Increase 0.2-0.5 Context-dependent
Interpretation Guidelines

Interpreting androstadienone research findings requires careful consideration of several methodological and conceptual factors. First, the context-dependent nature of androstadienone effects necessitates cautious interpretation—effects observed in one experimental context may not generalize to others [4]. Researchers should avoid overgeneralizing findings and clearly specify the boundary conditions of their results.

Second, the sexual dimorphism in responses to androstadienone represents a core aspect of its potential function as a chemosignal [2]. Effects consistently differ between men and women, with some studies showing opposite directional effects depending on the sex of the recipient [2]. These differences should be theorized as potentially adaptive rather than merely variable.

Third, the relationship between conscious perception and behavioral effects requires careful attention. Successful studies typically demonstrate behavioral modulation in the absence of conscious odor discrimination [2]. Verification that participants cannot reliably distinguish androstadienone from control solutions strengthens the argument for unconscious chemosensory communication rather than cognitive mediation.

Finally, researchers should consider the potential mechanisms underlying observed effects. While the neural pathways are not fully elucidated, evidence suggests involvement of the hypothalamus and limbic regions, with modulation of hormonal levels (particularly cortisol) and autonomic nervous system activity [3] [2]. Incorporating physiological measures provides valuable insight into potential mechanisms beyond behavioral changes alone.

Research Applications and Technical Notes

Specialized Research Applications

Gender dysphoria research represents a specialized application where androstadienone has provided valuable insights. Studies examining hypothalamic response patterns have revealed that adolescents with gender dysphoria show brain activation in response to androstadienone that aligns with their experienced gender rather than natal sex [3]. This protocol involves fMRI measurement of hypothalamic activation during androstadienone exposure, revealing that pre-pubertal children with gender dysphoria show neither typically male nor female patterns, while adolescents demonstrate clear cross-sex hypothalamic responses [3].

Sexual orientation studies have also utilized androstadienone, with research indicating that homosexual men show hypothalamic activation patterns in response to androstadienone that resemble those of heterosexual women rather than heterosexual men [5]. These findings suggest a possible neurobiological correlate of sexual orientation that can be explored using androstadienone as a probe.

Developmental research applications have examined when sex differences in response to androstadienone emerge. Interestingly, the sex difference in hypothalamic responsiveness is already present in pre-pubertal children, suggesting it develops during early perinatal development rather than during sexual maturation [3]. This makes androstadienone a valuable tool for investigating early sexual differentiation of the brain.

Technical Considerations and Troubleshooting

Common methodological challenges in androstadienone research include insufficient blinding, inappropriate concentration selection, and failure to control for hormonal status. To address these issues, researchers should always implement triangle odor discrimination tests to verify successful blinding and systematically vary concentrations in pilot studies to determine optimal levels for their specific research question [2].

Stimulus degradation represents another potential concern, though proper storage in amber containers at consistent temperatures generally maintains stability for several months. Fresh solutions should be prepared regularly, and chemical analysis can verify stability if extended use is required.

When encountering null results, researchers should consider several potential factors: the sample may include a high proportion of androstadienone-insensitive individuals; the experimental context may not be appropriate for revealing effects; or the concentration may be outside the effective range. Including positive control tasks known to be sensitive to chemosensory influences can help distinguish true null effects from methodological limitations.

G A Null Results Obtained B Verify Blinding Effectiveness (Triangle test) A->B C Check Participant Sensitivity (Threshold testing) B->C D Review Experimental Context (Context-dependency check) C->D E Assess Concentration Range (Dose-response pilot) D->E F Consider Sample Characteristics (Sex, hormonal status) E->F G Implement Corrections F->G

Diagram 2: Troubleshooting approach for null results

Conclusion

Androstadienone represents a valuable research tool for investigating unconscious chemosensory communication in humans, with demonstrated effects on aggression, cooperation, emotional processing, and social cognition. The protocols outlined herein provide methodologically rigorous approaches for studying these effects while accounting for the compound's context-dependent and sexually dimorphic nature. As research advances, standardization of methods across laboratories will be essential for building a cohesive literature. Future studies should continue to elucidate the neural mechanisms underlying androstadienone's effects and explore its potential applications in clinical and social psychology contexts.

References

Comprehensive Research Guide: Androstadienone Stability and Experimental Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Androstadienone as a Research Compound

Androstadienone (4,16-androstadien-3-one) is a endogenous steroid belonging to the 16-androstene class that has garnered significant scientific interest as a putative human chemosignal. This compound is primarily found in male secretions, including semen, axillary sweat, and on axillary skin surfaces, with concentrations in freshly produced apocrine sweat averaging approximately 440 μM, though with considerable interindividual variability [1] [2] [3]. Unlike many other steroids, androstadienone exhibits no androgenic or anabolic activity, making its effects particularly intriguing to researchers studying human chemical communication [4].

The scientific investigation of androstadienone has yielded seemingly paradoxical findings, with studies reporting sex-specific, context-dependent, and sexually dimorphic effects on physiology, cognition, and behavior [1] [5]. Despite ongoing debate regarding its classification as a true human pheromone, accumulating evidence suggests that androstadienone modulates mood, attention to emotional stimuli, social cognition, and even aggressive behavior in receptor-dependent manners [5] [6] [7]. This application note provides researchers with comprehensive protocols for utilizing androstadienone in experimental settings, with particular emphasis on stability considerations and methodological standardization.

Chemical Properties and Basic Characteristics

Table 1: Fundamental Chemical Properties of Androstadienone

Property Specification
Chemical Name 4,16-Androstadien-3-one
CAS Number 4075-07-4
Molecular Formula C₁₉H₂₆O
Molecular Weight 270.41 g/mol
Appearance White crystalline powder
Chemical Structure 16-androstene steroid with double bonds at positions 4 and 16, and a ketone group at position 3
Solubility Soluble in propylene glycol, ethanol, DMSO; insoluble in water

Androstadienone is characterized as a non-androgenic derivative of gonadal progesterone and represents the most prominent androstene in male bodily secretions [2] [3]. The compound serves as a metabolic intermediate in the biosynthesis of more potent and odorous pheromones such as androstenone, through the action of 5α-reductase, and can be further converted to 3α-androstenol or 3β-androstenol via 3-ketosteroid reductase [4]. This metabolic pathway positions androstadienone as a key compound in the landscape of human chemical ecology.

Solution Preparation and Storage Protocols

Stock Solution Preparation

Primary stock solutions of androstadienone are typically prepared at high concentrations for long-term storage. The following protocol ensures optimal stability:

  • Solvent Selection: Use propylene glycol as the primary solvent due to its excellent dissolution properties and stability characteristics. Alternative solvents include ethanol or DMSO for specific applications.
  • Concentration Range: Prepare stock solutions at 10-100 mM concentration, which provides flexibility for subsequent dilutions while maintaining stability.
  • Dissolution Procedure: Weigh the required amount of androstadienone powder using an analytical balance with ±0.01 mg accuracy. Add the powder to a clean amber glass vial. Gradually add the solvent while vortexing at medium speed until complete dissolution is achieved.
  • Quality Assessment: Confirm complete dissolution by visual inspection against a light source. The solution should appear clear without visible particulates.
  • Aliquoting: Aliquot the stock solution into smaller volumes (0.5-1.0 mL) to minimize freeze-thaw cycles that can compromise stability.
  • Storage Conditions: Store aliquots at -20°C in amber glass vials with PTFE-lined caps to prevent light degradation and evaporation. Under these conditions, androstadienone stock solutions remain stable for at least 6-12 months [2] [8] [7].
Working Solution Preparation

Experimental working solutions should be prepared fresh from stock aliquots on the day of use:

  • Typical Concentration Range: Dilute stock solutions to concentrations between 200-700 μM using propylene glycol as the diluent [2]. For most behavioral studies, 500 μM approximates physiological relevance [5].
  • Masking Odor Preparation: Many studies incorporate a masking odor to prevent conscious detection of androstadienone. Prepare 1% v/v clove oil in propylene glycol as a control solution [5].
  • Blinding Protocol: For controlled experiments, prepare identical containers for both active and control solutions, ensuring the only difference is the presence or absence of androstadienone.

G Start Start Solution Preparation Stock Prepare 10-100 mM Stock Solution in propylene glycol Start->Stock Aliquot Aliquot into amber vials (0.5-1.0 mL) Stock->Aliquot Storage Store at -20°C Stable 6-12 months Aliquot->Storage Working Prepare Working Solution (200-700 μM) fresh daily Storage->Working Control Prepare Control Solution 1% clove oil in propylene glycol Working->Control For blinding Application Apply to Experimental Setup Working->Application Control->Application

Experimental Applications and Methodologies

Psychophysical Testing and Threshold Assessment

Determining individual sensitivity to androstadienone represents a crucial first step in many experimental paradigms:

  • Triangle Odor Discrimination Task: Implement a standardized protocol where participants are presented with three odor sources—two identical controls and one target (androstadienone)—and must identify the odd sample. Conduct six trials with counterbalanced presentation order [5].
  • Threshold Testing: Utilize Sniffin' Sticks methodology with a series of 16 dilutions with 2-fold increasing concentrations to establish individual detection thresholds [7].
  • Context Controls: Ensure testing occurs in well-ventilated, odor-neutral environments with prohibitions on eating, drinking (except water), or smoking for at least 30 minutes prior to testing [7].
Neuroimaging Applications

Androstadienone has been extensively used in functional neuroimaging studies to investigate chemosensory processing:

  • Stimulus Delivery: Employ custom-built air-dilution olfactometers that permit precise temporal control of stimulus delivery synchronized with imaging acquisition [8].
  • Concentration Selection: Use 10 mM androstadienone in propylene glycol for fMRI studies, as this concentration has reliably demonstrated hypothalamic activation in previous research [8].
  • Control Conditions: Include both a neutral control (solvent alone) and a positive control (another odorant with similar intensity but different quality) to establish specificity of neural responses.
  • Participant Screening: Exclude individuals with respiratory allergies, upper respiratory infections, or olfactory dysfunction confirmed through standardized smell tests [5] [8].
Behavioral Assay Protocols

Table 2: Behavioral Paradigms for Assessing Androstadienone Effects

Behavioral Domain Experimental Task Key Parameters Reported Effects
Aggression Reactive/Proactive Aggression Tasks Response to provocation, unprovoked aggression in men, in women [5]
Cooperation Ultimatum Game, Dictator Game Offer size, rejection rate cooperation in men [6]
Social Perception Face Rating Tasks Attractiveness, dominance ratings attractiveness of male faces in women [1] [9]
Emotional Attention Dot-Probe Task, Emotional Stroop Response time to emotional stimuli attention to emotional information [7]
Mood Modulation Self-report questionnaires Positive/negative affect, arousal positive mood in women [1] [4]

Implementation considerations for behavioral studies:

  • Double-Blind Design: Ensure both participants and experimenters are blinded to condition assignment through identical packaging and coding of stimuli [5] [6].
  • Contextual Factors: Recognize that androstadienone effects may be context-dependent and moderated by experimenter gender [1].
  • Sample Characteristics: Account for participant factors including sex, sexual orientation, hormonal status, and social anxiety, all of which may modulate responses to androstadienone [1] [5].

Stability Considerations and Quality Control

Storage and Handling Guidelines

Maintaining androstadienone stability requires strict adherence to proper storage conditions:

  • Temperature Control: Store solid androstadienone at -20°C±2°C in its original container. For frequently used stock solutions, maintain at 4°C±1°C for no more than one month [3].
  • Light Protection: Use amber glass containers for all solutions, as androstadienone is susceptible to photodegradation. Limit exposure to ambient light during handling.
  • Container Compatibility: Select containers with PTFE-lined caps to prevent interaction with plastic components that could compromise solution integrity.
  • Expiration Dating: Label all preparations with date of preparation and assign a 6-month expiration for stock solutions stored at -20°C and a 1-week expiration for working solutions stored at 4°C.
Stability Assessment and Quality Control

Implement routine quality control measures to ensure experimental consistency:

  • Visual Inspection: Examine solutions for discoloration or precipitate formation, which indicate degradation.
  • Odor Quality Assessment: While androstadienone itself has a characteristic odor, the emergence of sharp or rancid notes may suggest breakdown products.
  • Positive Controls: Include positive control participants known to be sensitive to androstadienone in each experimental batch to verify stimulus activity.
  • Blank Controls: Regularly test control solutions (propylene glycol with masking odor only) to confirm they do not produce effects similar to active solutions.

G Stability Androstadienone Stability Storage Storage Conditions Stability->Storage Handling Handling Procedures Stability->Handling QC Quality Control Stability->QC Storage1 Solid: -20°C±2°C in original container Storage->Storage1 Storage2 Stock Solutions: -20°C 6 month stability Storage->Storage2 Storage3 Working Solutions: 4°C 1 week stability Storage->Storage3 Handling1 Use amber glass containers Handling->Handling1 Handling2 PTFE-lined caps Handling->Handling2 Handling3 Minimize light exposure Handling->Handling3 QC1 Visual inspection QC->QC1 QC2 Odor assessment QC->QC2 QC3 Positive controls QC->QC3

Troubleshooting and Methodological Considerations

Common Experimental Challenges

Researchers working with androstadienone may encounter several methodological challenges:

  • Variable Detection Thresholds: Individual differences in sensitivity to androstadienone are substantial, with some individuals exhibiting specific anosmia. Pre-screen participants or include sensitivity as a covariate in analyses [7].
  • Context-Dependent Effects: Androstadienone effects may be moderated by experimental context, experimenter gender, and participant characteristics. Standardize these factors across conditions [1].
  • Masking Odor Interference: While clove oil effectively masks the conscious odor of androstadienone, it may itself have physiological effects. Include appropriate control conditions to isolate androstadienone-specific effects [5].
  • Order Effects: In within-subjects designs, potential carryover effects must be addressed through adequate inter-stimulus intervals and counterbalancing.
Methodological Recommendations

Based on the collective research experience with androstadienone:

  • Concentration Selection: Choose concentrations based on ecological relevance—500 μM approximates physiological levels found in male sweat [5].
  • Exposure Method: Utilize passive inhalation methods such cotton swabs or scent strips waved under the nose, which effectively deliver subnanomolar quantities that influence mood and cognition without conscious detection [3].
  • Sample Size Justification: Power analyses based on previous research suggest approximately 42 participants per subgroup (per sex per olfactory condition) provides 95% power at α=0.05 for detecting typical effects [5].
  • Control for Menstrual Cycle Phase: When testing premenopausal women, control for menstrual cycle phase, with many studies focusing on the periovulatory phase (approximately day 14 of a normalized 28-day cycle) when sensitivity may be heightened [5].

Conclusion

Androstadienone represents a valuable research tool for investigating human chemosensory communication, with effects documented across physiological, cognitive, and behavioral domains. The context-dependent nature of its effects necessitates rigorous methodological control, while its relative stability in proper storage conditions facilitates experimental investigation. Implementation of the protocols outlined in this application note will enhance methodological consistency across laboratories and facilitate more direct comparison of research findings. As the field advances, continued attention to standardization of preparation methods, concentration selection, and experimental paradigms will further elucidate the role of this intriguing compound in human social communication.

References

Androstadienone low yield synthesis troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Common Problems & Engineering Solutions

The following table outlines the primary causes of low ADD yield and the corresponding genetic engineering strategies to address them.

Problem Category Specific Issue Proposed Genetic Engineering Solution Observed Outcome
Byproduct Accumulation (C22 Pathway) Accumulation of C22 steroids (e.g., 4-HBC, 1,4-HBC) [1]. Sequentially delete genes opccR and sal to block the competing C22 subpathway [1] [2]. Molar yield of ADD increased from 59.4% to 71.3% [1] [2].
Incomplete Side-Chain Degradation Accumulation of 20-hydroxymethyl pregnane byproducts (e.g., 9-OHHP) [3]. Co-express genes hsd4A and fadE28-29 in a strain already deficient in opccR [3]. Improved purity of the target C19 steroid from 80.24% to 90.14% [3].
Product Degradation ADD or its precursor (AD) is degraded by 3-Ketosteroid-Δ1-dehydrogenase (KstD) enzymes [3]. Delete multiple kstD genes (e.g., kstD2 and kstD3 were identified as main culprits in M. fortuitum) to prevent ring cleavage [3]. A 5-kstD deficient strain showed stable 9-OHAD accumulation with a 42.57% yield increase [3].
Rate-Limiting Conversion Slow bioconversion from the intermediate AD to ADD [1] [2]. Overexpress the kstD1 gene to enhance the AD-to-ADD conversion step [1] [2]. Contributed to achieving a high final ADD molar yield of 82.0% [1] [2].

Detailed Experimental Protocols

Here are the methodologies for key genetic manipulations and bioconversion processes cited in the research.

Genetic Modifications to Eliminate Byproducts

This protocol is based on the strategy of rerouting the phytosterol degradation pathway in Mycobacterium neoaurum [1] [2].

  • Gene Deletion (opccR and sal):
    • Purpose: To shut down the C22-steroidal subpathway that leads to byproducts like 1,4-HBC.
    • Method: Use standard gene knockout techniques, such as homologous recombination with a suicide vector, to sequentially delete the opccR and sal genes from the chromosome of M. neoaurum NRRL B-3805.
  • Chromosomal Gene Overexpression (kstD1):
    • Purpose: To overcome a rate-limiting step in the conversion of AD to ADD.
    • Method: Establish a chromosomal integration platform using a strong, constitutive promoter (e.g., promoter L2). Integrate an additional copy of the kstD1 gene into a specific site on the chromosome via site-specific recombination to ensure stable expression without relying on plasmids [1] [2].
Bioconversion Process Using Resting Cells

This describes a two-step biotransformation process commonly used for high-yield ADD production [1].

  • Step 1: Cell Growth and Induction
    • Grow the engineered Mycobacterium strain in a rich medium (e.g., LB or a defined mineral medium) to mid- or late-exponential phase.
    • Induce the steroid degradation pathway by adding a specific concentration of phytosterol to the growth culture. Studies show that the concentration of phytosterol induces a dose-dependent transcriptional response in key pathway enzymes [1].
  • Step 2: Biotransformation with Resting Cells
    • Harvest the cells by centrifugation and wash them to remove the growth medium.
    • Re-suspend the "resting cells" in a transformation buffer (e.g., phosphate buffer, pH 7.0).
    • Add the main phytosterol substrate (e.g., 20 g/L) to the resting cell suspension. To improve the solubility of the hydrophobic phytosterol, use a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) [3].
    • Carry out the bioconversion under controlled conditions (e.g., 30°C, with adequate aeration) for several days.
    • Monitor the conversion and yield of ADD using analytical methods like HPLC or GC-MS [4].

Metabolic Pathway Engineering Diagram

The diagram below visualizes the engineered pathway for directed ADD synthesis in Mycobacterium, integrating the key genetic modifications discussed.

G cluster_engineering Genetic Engineering Interventions Phytosterol Phytosterol AD 4-androstene-3,17-dione (AD) Phytosterol->AD Side-Chain Cleavage C22_Byproduct C22 Byproducts (e.g., 4-HBC, 1,4-HBC) Phytosterol->C22_Byproduct C22 Subpathway ADD Androst-1,4-diene-3,17-dione (ADD) AD->ADD KstD1 (Overexpressed) Degraded Degraded Products (Ring Cleavage) AD->Degraded KstD2, KstD3 (Genes Deleted) none none , fontcolor= , fontcolor= a • Delete opccR & sal genes b • Delete kstD2 & kstD3 genes c • Overexpress kstD1 gene

Frequently Asked Questions (FAQs)

Q1: My ADD yield is low, and I see multiple unknown peaks in my HPLC analysis. What should I do? This strongly indicates the accumulation of byproducts. You should first characterize these byproducts. The most common culprits are C22 steroids from an incomplete side-chain cleavage or degraded products from residual KstD activity. Follow the strategies in the table above: confirm the deletion of opccR and sal to block the C22 pathway, and ensure all major kstD genes are knocked out to prevent product degradation [1] [3].

Q2: Why use chromosomal integration instead of plasmids for gene overexpression? For industrial-scale, long-term biotransformation processes (especially using resting cells), chromosomal integration is preferred because it provides genetic stability. Plasmid-based systems can be lost over time without antibiotic selection, which is often impractical in large fermenters. Integrating the gene (like kstD1) into the chromosome ensures it is retained throughout the production cycle [1] [2].

Q3: What is the function of KstD if it both produces and degrades my product? KstD is a double-edged sword. It is the essential enzyme that converts AD into ADD. However, if its activity is not controlled, it can further degrade ADD by catalyzing the Δ1-dehydrogenation, which makes the A-ring susceptible to spontaneous cleavage and complete breakdown of the steroid nucleus. The solution is to use a strain where the "degradative" KstDs (like KstD2/3) are deleted, while overexpressing the "productive" KstD (like KstD1) specifically for the AD-to-ADD step [3].

References

purifying Androstadienone from reaction mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Androstadienone

Understanding the basic properties of your target compound is the first step in designing a purification protocol.

Property Specification
IUPAC Name Androsta-4,16-dien-3-one [1]
CAS Number 4075-07-4 [1]
Molecular Formula C₁₉H₂₆O [1] [2]
Molecular Weight 270.41 g/mol [1]
Chemical Classification Endogenous steroid of the 16-androstene class [2]

Suggested Purification Workflow

Based on general strategies for purifying organic compounds, especially steroids, the following workflow can be adapted for Androstadienone. A core technique will be High-Performance Liquid Chromatography (HPLC) due to its high resolving power.

The diagram below outlines a logical sequence for purifying Androstadienone, from initial mixture to final analysis.

Start Crude Reaction Mixture Step1 Initial Extraction & Crude Isolation (Liquid-Liquid Extraction) Start->Step1 Step2 Sample Pre-treatment (Solid Phase Extraction - SPE) Step1->Step2 Step3 High-Resolution Purification (Preparative HPLC) Step2->Step3 Step4 Final Solvent Removal (Lyophilization/Evaporation) Step3->Step4 End Pure Androstadienone Step4->End Analyze Purity & Identity Confirmation (HPLC, MS) End->Analyze

Step 1: Initial Extraction and Crude Isolation

Before HPLC, a preliminary cleanup is often necessary.

  • Liquid-Liquid Extraction (LLE): This technique uses the differential solubility of Androstadienone between two immiscible solvents (e.g., an organic solvent like ethyl acetate or dichloromethane and water) to separate it from highly polar impurities [3].
  • Consider Solid Phase Extraction (SPE): SPE is a highly efficient alternative to LLE. It involves passing the mixture through a cartridge containing a solid sorbent (e.g., C18 for reversed-phase) to trap the analyte. After washing away impurities, Androstadienone is eluted with a strong solvent. SPE advantages include [3]:
    • Reduced solvent use and safer operation.
    • Higher sensitivity and better concentration of trace analytes.
    • Easier automation for high-throughput workflows.
Step 2: High-Resolution Purification via HPLC

This is the core step for achieving high purity.

  • HPLC System Setup: The general setup involves a pump, an injector, a preparative column, and a detector [4].
  • Column Choice: A reversed-phase C18 column is a standard and reliable choice for separating non-polar to moderately polar molecules like steroids.
  • Mobile Phase: A common buffer system is Triethylammonium Acetate (TEAA), which helps control pH and improve peak shape. A typical protocol uses a gradient elution from a low-concentration buffer (e.g., 25mM TEAA with 10% acetonitrile) to a high-concentration buffer (e.g., 1M TEAA with 10% acetonitrile) to separate compounds based on hydrophobicity [5].
  • Detection: A UV/Vis detector set to an appropriate wavelength is standard. You may need to consult literature to determine Androstadienone's specific UV absorption maximum.
Step 3: Final Solvent Removal

After collecting the HPLC fraction containing pure Androstadienone, the solvent must be removed.

  • Lyophilization (Freeze-Drying): This is an effective method, especially if the compound is in an aqueous buffer. The process involves freezing the sample and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid to the gas phase [5]. Multiple lyophilization cycles with redilution in pure water may be needed to completely remove volatile salts like TEAA [5].

FAQs & Troubleshooting Guide

Category Question / Issue Possible Cause & Solution
General Strategy What is the first step in purifying Androstadienone? Start with a simple liquid-liquid extraction or SPE to remove major impurities before using more expensive HPLC.
HPLC Issues Why are my HPLC peaks broad or poorly resolved? The gradient elution method may need optimization (slower gradient, different solvent ratio). Ensure the column is properly equilibrated.
Why is my HPLC column pressure too high? The column or guard column may be clogged with particulate matter. Centrifuge and filter your sample through a 0.45 µm filter before injection [5].
Final Product How do I remove buffer salts after HPLC? Use lyophilization after HPLC. Rediluting the sample in pure water and re-lyophilizing 1-2 times can effectively remove volatile salts like TEAA [5].
Compound Specific The final product has an odor. Is this normal? Yes. Androstadienone is described as a pheromone-like steroid found in sweat, and related androstenes are known to be odorous [6] [2].

Key Considerations for Your Research

  • Analytical Control: Always use an analytical HPLC system to quickly test fractions and assess purity before and after preparative runs.
  • Stability: Androstadienone is a steroid; consider its stability in solution regarding light, temperature, and oxygen. Store the purified product appropriately, often as a solid at low temperatures.
  • Confirmation of Identity: The final proof of successful purification is verifying the identity and purity of your compound. Plan to use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for confirmation.

References

Androstadienone stability issues in solution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Stability Considerations

The table below summarizes key information about androstadienone that is relevant to its handling and stability.

Property Description Relevance to Stability
CAS Number 4075-07-4 [1] [2] For precise chemical identification.
Molecular Formula C₁₉H₂₆O [1] [2] -
Molecular Weight 270.41 g·mol⁻¹ [1] [2] -
Chemical Family 16-androstene steroid [3] [4] Similar steroids can be degraded by strong oxidizers [5].
Reported Form White powder [2] -
Key Instability Factor Susceptible to radiation-induced degradation by hydroxyl radicals (·OH) [5]. Suggests sensitivity to oxidative stress.

Advanced Analysis: HPLC-MS/MS Protocol

While a specific stability-indicating method for androstadienone is not documented, research on screening anabolic steroids in biological samples provides a robust, transferable protocol. The following High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method can be adapted for analyzing androstadienone and detecting its potential degradation products [6].

The workflow for this analytical method is outlined below:

Urine Sample Urine Sample Enzyme Hydrolysis Enzyme Hydrolysis Urine Sample->Enzyme Hydrolysis Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Enzyme Hydrolysis->Solid-Phase Extraction (SPE) Base Wash Cleanup Base Wash Cleanup Solid-Phase Extraction (SPE)->Base Wash Cleanup HPLC Separation HPLC Separation Base Wash Cleanup->HPLC Separation MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Detailed Methodology
  • 1. Sample Preparation

    • Process: Process enzyme-treated urine using a Bond Elut Certify cartridge for Solid-Phase Extraction (SPE) [6].
    • Clean-up: Perform a base wash for further cleanup to remove interfering substances [6].
  • 2. HPLC Separation

    • Column: Reversed-phase DB-8 column [6].
    • Mobile Phase: A gradient of 0.1% acetic acid and methanol [6].
    • Function: This setup separates the components in the sample. The reversed-phase design means non-polar compounds interact more with the stationary phase, leading to different retention times that can help separate androstadienone from its degradation products [7].
  • 3. Mass Spectrometry Detection

    • Ionization Mode: Positive electrospray ionization (ESI) [6].
    • Detection Mode: Multiple Reaction Monitoring (MRM) [6].
    • Advantage: MRM is highly specific and sensitive. It first selects the parent ion of androstadienone, fragments it, and then monitors for specific fragment ions. This provides a definitive fingerprint for the compound, even in complex mixtures, and can be used to identify unknown degradation products by their unique parent/daughter ion pairs [6] [7].

Troubleshooting FAQ for Researchers

Q1: What are the primary factors that could degrade androstadienone in my stock solution? Although direct data is limited, evidence suggests that steroid hormones like androstadienone are highly susceptible to oxidative degradation. One study on a similar androgen showed that hydroxyl radicals (·OH) were the primary cause of degradation under irradiation [5]. This implies that exposure to oxidizers, light, or elevated temperatures could compromise stability.

Q2: How can I monitor androstadienone for decomposition in my experiments? Implementing a stability-indicating method is crucial. The HPLC-MS/MS protocol described above is the gold standard. You should regularly analyze your stock solutions and compare chromatograms over time. The appearance of new peaks indicates the formation of degradation products, while a decrease in the androstadienone peak area indicates loss of potency [6] [7].

Q3: My solution appears cloudy or has formed a precipitate. What should I do? Androstadienone is supplied as a white powder [2]. Cloudiness or precipitation likely indicates a solubility issue. First, confirm that the solvent you are using is compatible (propylene glycol is commonly used as a carrier in research [8] [9]). Gently warming the solution and sonicating may re-dissolve the compound. If precipitation persists, consider filtering the solution sterilely or preparing a fresh batch with a different solvent or concentration.

Guidance for Further Investigation

Given the scarcity of direct data, your troubleshooting may require a systematic approach:

  • Start with General Steroid Protocols: Apply best practices for handling steroid hormones, such as storing solutions in dark glass vials under inert gas (e.g., argon), at low temperatures (e.g., -20°C or -80°C), and avoiding repeated freeze-thaw cycles.
  • Develop an In-House Method: Validate the HPLC-MS/MS method for your specific needs. This creates a baseline for your own stability studies.
  • Explore Related Literature: Look into the stability of structurally similar 16-androstene steroids, as their degradation pathways may be analogous.

References

handling Androstadienone decomposition problems

Author: Smolecule Technical Support Team. Date: February 2026

Androstadienone Research Support Center

Disclaimer: The following guide is a template. The causes and solutions listed are generalized from common pharmaceutical decomposition issues [1] and must be verified and tailored for Androstadienone through your own experimental data.

Troubleshooting Guide: Common Androstadienone Decomposition Issues
Observed Problem Potential Root Cause Recommended Corrective Action
Unusual Color Change (e.g., Yellowing, Browning) Exposure to light or UV radiation; Oxidation; Impurity formation; Moisture-induced hydrolysis. Shield from light using amber glass; Use inert gas (N₂/Ar) blanketing; Optimize purification to remove catalysts; Ensure storage conditions are anhydrous [1].
Formation of Precipitate or Cloudiness Decomposition products exceeding their solubility limit; Interaction with container closure system; Hydrolysis. Re-dissolve and re-purify; Check material compatibility of filters/vials; Use buffering agents to control pH if applicable.
Loss of Potency in Bioassays Specific chiral center racemization; Decomposition of active moiety; Formation of antagonistic or inactive molecules. Conduct chiral purity analysis; Identify primary degradation products; Reformulate with stabilizing excipients [1].
Unexpected Chromatographic Peaks (HPLC/UPLC) New degradation products with different polarity; Acid/Base catalysis; Thermal degradation. Scale-up isolation for identification (e.g., LC-MS); Review and adjust pH of solutions; Lower processing and storage temperatures [1].
Inconsistent Research Results Variable purity between batches; In-situ decomposition during experiments. Implement stricter QC release criteria; Pre-validate compound stability under experimental conditions.
Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that destabilize Androstadienone in solution? A1: The most common factors are oxidation and hydrolysis.

  • Oxidation: Can be mitigated by preparing solutions under an inert atmosphere and adding antioxidants like BHT (if experimentally compatible).
  • Hydrolysis: Is highly dependent on the pH of the solvent. Conduct forced degradation studies to identify the pH of maximum stability for your buffer systems [1].

Q2: Our cell-based assays show high variability that we suspect is due to compound decomposition. How can we confirm and address this? A2: Implement a two-pronged approach:

  • Confirm Stability: Analyze your stock solution and the assay medium at the end of the incubation period using HPLC. Compare the chromatograms to see if new peaks have formed or the main peak has decreased.
  • Stabilize the System: If decomposition is confirmed, consider using a different solvent (e.g., DMSO from a fresh, unopened bottle), adding stabilizers to the assay buffer, or reducing the pre-assay storage time of stock solutions.

Q3: What is the best way to store solid Androstadienone for long-term stability? A3: For long-term storage, store the solid form in a dark, cold, dry, and oxygen-free environment. The recommended standard is in an amber glass vial, sealed under an inert atmosphere, and stored at -20°C or lower inside a desiccator.

Experimental Protocol for Investigating Decomposition

This protocol provides a methodology for systematically studying Androstadienone's stability under various stress conditions [2].

1. Objective: To identify the major degradation pathways of Androstadienone by exposing it to forced degradation conditions and analyzing the outcomes.

2. Materials and Equipment:

  • Chemical: Pure Androstadienone standard.
  • Equipment: HPLC or UPLC system with UV/VIS or MS detector; Controlled temperature incubators/hot plates; pH meter; Photo-stability chamber (or calibrated UV lamp).

3. Experimental Procedure:

  • Solution Preparation: Prepare a stock solution of Androstadienone in a suitable solvent (e.g., methanol, acetonitrile). Dilute aliquots into different stress condition matrices.
  • Stress Conditions:
    • Acidic Hydrolysis: Dilute in 0.1M HCl. Store at elevated temperature (e.g., 60°C). Sample at intervals (e.g., 1, 6, 24h).
    • Basic Hydrolysis: Dilute in 0.1M NaOH. Store at elevated temperature. Sample at intervals.
    • Oxidative Stress: Dilute in 3% H₂O₂. Store at room temperature. Sample at intervals.
    • Thermal Stress: Expose solid powder and/or solution to elevated temperature (e.g., 60-80°C). Sample at intervals.
    • Photo-stability: Expose solid and solution to UV and visible light (as per ICH guidelines). Sample at intervals.
  • Control: A sample stored in a neutral, dark condition at a low temperature (e.g., 4°C) must be included as a control.
  • Analysis: Analyze all samples by HPLC/UPLC. Monitor for the disappearance of the parent compound and the appearance and growth of new degradation product peaks.

4. Data Analysis:

  • Plot the degradation kinetics (loss of parent compound over time) for each condition.
  • Identify the conditions to which Androstadienone is most labile.
  • Isolate and collect the major degradation products for further identification using techniques like LC-MS.

Workflow Visualization

The diagram below outlines the logical workflow for troubleshooting a decomposition problem, from initial observation to solution implementation.

D Start Observe Decomposition Analyze Analyze Sample (HPLC/MS) Start->Analyze Hypothesize Hypothesize Root Cause Analyze->Hypothesize Design Design Stabilization Experiment Hypothesize->Design Test Test & Validate Design->Test Implement Implement Solution Test->Implement

References

improving Androstadienone analytical detection

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the most significant factor causing inaccurate androstenedione results? The primary issue is the low specificity of immunoassays (like RIA and ELISA). Antibodies used in these tests often cross-react with other structurally similar steroids (such as testosterone, DHEA, and 17-hydroxyprogesterone), leading to overestimation of results [1] [2] [3].

  • Which analytical method is considered the "gold standard" for androstenedione detection? Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the most accurate method. It separates the analyte from interferents before detection, providing superior specificity and sensitivity compared to immunoassays [1] [2] [3].

  • What are common problems when transferring an androstenedione LC-MS/MS method between labs? Common issues during method transfer include nonspecific binding (NSB) of the compounds to labware, variability between lots of consumables (like supported liquid extraction plates), and challenges with high baseline noise [4].

  • Besides clinical diagnostics, where else is androstenedione detection important? Accurate detection is crucial in anti-doping control. Androstenedione is banned by the World Anti-Doping Agency (WADA), and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is used to confirm its abuse [5].

Method Comparison & Technical Challenges

The table below summarizes the key characteristics of different analytical methods for androstenedione.

Method Key Principle Advantages Limitations / Known Issues
Immunoassays (RIA, ELISA) Antibody-antigen binding with radioactive or enzyme-linked detection [1] [2]. High throughput, technically simpler, lower equipment cost [2]. Cross-reactivity with similar steroids leads to overestimation (RIA can be almost 80% higher than LC-MS/MS) [1] [2] [3].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation followed by detection based on mass-to-charge ratio [6] [1]. High specificity and sensitivity, can measure multiple steroids simultaneously, considered more accurate [1] [2] [3]. Higher cost, technical complexity, requires specialized equipment and expertise [2].
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility, then mass spectrometry detection [6] [5]. High resolution; can be coupled with IRMS to distinguish endogenous vs. synthetic steroid origin [5]. Often requires derivatization of samples, which adds steps to sample preparation [5].

Troubleshooting Guide for Common Scenarios

Scenario 1: Inaccurate High Results from Immunoassays

  • Probable Cause: Antibody cross-reactivity with other steroids in the sample [1] [2].
  • Solution: The most robust solution is to switch to an LC-MS/MS method [1] [3]. If an immunoassay must be used, ensure it uses a monoclonal antibody with high specificity for androstenedione (e.g., one that does not cross-react with testosterone or DHEA) [2].

Scenario 2: Problems During LC-MS/MS Method Transfer or Setup

  • Problem: Nonspecific Binding (NSB)
    • Solution: Use low-binding tubes and plates during sample preparation. Adding a small amount of organic solvent or protein to the solution can help block binding sites [4].
  • Problem: High Baseline Noise
    • Solution: Optimize the chromatographic conditions (e.g., mobile phase composition, column temperature) and ensure the mass spectrometer is properly calibrated and cleaned [4].
  • Problem: Inconsistent Recovery from Extraction
    • Solution: Re-validate the sample preparation process, including liquid-liquid or solid-phase extraction steps. Pay close attention to the pH and composition of the buffers, and test different lots of extraction plates or cartridges for consistency [6] [4].

Scenario 3: Confirming Androstenedione Doping in Athletes

  • Standard Approach: Use GC-MS to create a steroid profile (e.g., measuring androsterone, etiocholanolone, and testosterone/epitestosterone ratio) [5].
  • Confirmatory Test: If the profile is atypical, Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is required for definitive confirmation. IRMS can detect the distinct carbon isotope signature of synthetic androstenedione versus what is naturally produced by the body [5].

Detailed Experimental Protocol: LC-MS/MS for Serum Androstenedione

The following workflow outlines a general protocol for quantifying androstenedione in human serum using LC-MS/MS, based on established methods [1].

start Start: Sample Preparation a 1. Aliquot 500 µL of serum sample start->a b 2. Add Internal Standard (Deuterated Androstenedione) a->b c 3. Liquid-Liquid Extraction (e.g., with Methyl tert-butyl ether) b->c d 4. Evaporate to Dryness under Nitrogen Stream c->d e 5. Reconstitute in Mobile Phase d->e lc Liquid Chromatography (LC) e->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms det 6. Detection via Multiple Reaction Monitoring (MRM) ms->det quant 7. Quantification against Calibration Curve det->quant

Key Method Parameters (for reference):

  • Chromatography: Reverse-phase C18 column. Mobile phase often consists of water and methanol or acetonitrile, possibly with a volatile additive like ammonium acetate [6].
  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode [1].
  • Detection: Multiple Reaction Monitoring (MRM) is used for high specificity. A common transition for androstenedione is m/z 287 > 97 [1].
  • Calibration: The method should be linear up to at least 50 ng/mL, with a Lower Limit of Quantitation (LLOQ) of around 0.2 ng/mL [1].

Key Takeaways for Improving Detection

  • Prioritize Specificity with LC-MS/MS: For research or clinical trials requiring high accuracy, LC-MS/MS is the preferred method due to its ability to distinguish androstenedione from other steroids [1] [3]
  • Validate Methods Rigorously: Carefully validate new or transferred methods, checking parameters like precision, accuracy, and recovery. Pay special attention to potential matrix effects and cross-validate with a reference method if possible [6] [4]
  • Understand Immunoassay Limitations: When using immunoassays, be aware of their tendency to overestimate concentrations and interpret results with caution, especially in populations with complex steroid profiles [2] [3]

References

solvent selection for Androstadienone reactions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Androstadienone

Understanding the basic chemical properties of Androstadienone is the first step in selecting an appropriate solvent.

Property Description
IUPAC Name Androsta-4,16-dien-3-one [1]
CAS Number 4075-07-4 [1] [2]
Molecular Formula C₁₉H₂₆O [1] [2]
Molecular Weight 270.41 g/mol [1] [2]
Chemical Structure A 16-androstene class endogenous steroid [1].
Key Functional Groups An α,β-unsaturated ketone (3-one group on ring A) and a double bond at C-16 [3] [1].
Enzymatic Inhibition Non-competitive inhibitor of 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase [2].
Optimal Enzyme pH 7.5 - 8.5 for the enzymes it inhibits [2].

Reported Experimental Protocols

The following table summarizes how Androstadienone has been handled in published scientific studies. This provides practical examples of solvent and solution preparation.

Study Focus Reported Solvent & Solution Preparation Concentration Used Key Considerations
Human Behavioral Studies [4] Diluted in propylene glycol, with 1% musk oil as a masker. 250 µM solution The solvent is biocompatible for sensory tests; concentration is near the detection threshold.
General Biochemical Role [2] The enzymes it inhibits are stimulated by chemicals like hydrogen peroxide or NADPH. Information not specified Highlights reactivity with specific chemicals; useful for designing enzyme-activity assays.

A Framework for Solvent Selection

Since a definitive guide for Androstadienone is not available, you can apply standard solvent selection criteria, using the information above as a starting point. The following workflow outlines this decision-making process.

Start Start: Solvent Selection for Androstadienone Step1 1. Assess Reaction Goal • Dissolution for bioassay? • Chemical synthesis? Start->Step1 Step2 2. Evaluate Solvent Properties • Polarity vs. Androstadienone • Chemical Inertness • Boiling Point for removal Step1->Step2 Step3 3. Consider Safety & Practicality • Toxicity • Cost & Availability • Environmental Impact Step2->Step3 Step4 4. Test and Refine • Perform small-scale trials • Check for unwanted reactions • Optimize for yield/purity Step3->Step4

Based on this workflow and general principles of organic chemistry [5], here are key factors to consider:

  • Solubility: Androstadienone is a steroid, making it generally non-polar or weakly polar. Start with non-polar (e.g., hexane, toluene) or moderately polar (e.g., diethyl ether, dichloromethane) solvents [5]. For biological assays requiring aqueous solutions, you may need to first dissolve it in a water-miscible solvent like DMSO before diluting into a buffer.
  • Reactivity & Inertness: The α,β-unsaturated ketone is a reactive site. Avoid strongly nucleophilic or basic solvents that might react with this group. The solvent should be inert to the functional groups in your reaction [5].
  • Boiling Point and Ease of Removal: For synthesis, choose a solvent you can easily remove later. Low-boiling solvents like dichloromethane (DCM) or diethyl ether are often preferred for easy evaporation [5].
  • pH Compatibility: If your experiment involves the enzymes 3β-HSD or 17β-HSD, note that their optimal activity is in a pH range of 7.5–8.5 [2]. Ensure your solvent system and buffers maintain this pH.

Troubleshooting Common Scenarios (FAQs)

Q: How can I dissolve Androstadienone for a cell-based assay? A. A common and effective method is to create a concentrated stock solution in 100% DMSO. This stock can then be diluted into your aqueous cell culture medium. Ensure the final DMSO concentration is low enough (typically <0.1-1%) to avoid cytotoxicity.

Q: I need to run an HPLC analysis on a reaction mixture containing Androstadienone. What conditions should I start with? A. Given its non-polar nature, Reverse-Phase (RP) HPLC is a suitable starting point [6].

  • Stationary Phase: A C18 column is standard for non-polar compounds [6].
  • Mobile Phase: Begin with a gradient of water and a polar organic solvent like acetonitrile or methanol [6]. You can start with a 50:50 ratio and adjust the gradient to achieve good separation and peak shape.
  • Detection: Androstadienone's conjugated ketone group absorbs UV light, making a UV detector (e.g., at 254 nm) a viable choice.

Q: The experimental protocol mentions using a musk oil mask. Is this necessary for all experiments? A. No, this is specific to psychophysical or behavioral studies where the conscious smell of Androstadienone must be eliminated to avoid bias [3] [4]. For purely chemical or biochemical experiments, a masker is not needed.

References

Androstadienone Long-Term Storage & Stability FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the recommended long-term storage conditions for Androstadienone? For multi-year storage, standard pharmaceutical guidelines recommend conditions of 25°C ± 2°C and 60% RH ± 5% RH [1]. Stability studies on related steroids in dried blood spots (DBS) confirm that biomarkers remain stable for up to one year when stored at 4°C, -20°C, or -70°C [2].

Q2: How stable is Androstadienone at room temperature? While specific data on pure Androstadienone is limited, a study on structurally similar steroids in DBS found that most analytes were stable at room temperature for at least 4 weeks [2]. For periods longer than a month, refrigerated or frozen storage is necessary to prevent significant degradation [2] [1].

Q3: What factors are most critical for ensuring stability? The key factors to control are temperature, humidity, and the nature of your sample [1].

  • Temperature is the most critical factor. Cold temperatures slow down degradation reactions.
  • Humidity must be controlled for solid or powdered forms to prevent hydrolysis.
  • Sample Formulation can affect stability. Liquid formulations are generally more vulnerable to environmental changes than solid forms [1].

Q4: What is the typical shelf life? Under recommended long-term storage conditions, pharmaceutical products can have a typical shelf life ranging from 24 to 36 months [1]. The exact shelf life for your specific Androstadienone preparation should be determined empirically.

Stability Data for Related Steroids

The table below summarizes the stability of steroids related to CAH diagnosis when stored in Dried Blood Spots (DBS). This data can serve as a reference for the stability behavior you might expect with Androstadienone [2].

Analyte Stability at Room Temperature Stability at 4°C, -20°C, or -70°C
21-Deoxycortisol Stable for 1 year Stable for 1 year
17-Hydroxyprogesterone Stable for 1 year Stable for 1 year
4-Androstenedione Stable for 1 year Stable for 1 year
Cortisol Significant decrease from Month 6 Stable for 1 year
11-Deoxycortisol Significant decrease at Year 1 (at low levels) Stable for 1 year

Experimental Protocol: Stability Testing

You can adapt this methodology, based on a published stability study, to validate the storage conditions for your specific Androstadienone samples [2].

1. Sample Preparation:

  • Prepare your Androstadienone samples in the desired matrix (e.g., solution, spiked into a biological matrix).
  • Aliquot samples into appropriate, labeled containers.

2. Storage Conditions:

  • Divide the aliquots and store them under the following conditions to test a range of possible storage environments:
    • Room Temperature (e.g., ~20-25°C)
    • Refrigerated (4°C)
    • Frozen (-20°C)
    • Ultra-low Freezer (-70°C or -80°C)

3. Time-Point Analysis:

  • Analyze samples in replicates (e.g., n=3) at predefined time points. The original study used:
    • Time Zero (baseline)
    • Weeks 1, 2, 3, and 4
    • Month 6
    • Year 1

4. Data Analysis:

  • Compare the measured concentration at each time point to the baseline concentration (Time Zero).
  • A change in analyte level within ±15% of the baseline is typically considered stable in analytical chemistry.
  • Use statistical analysis (e.g., t-tests) to determine if observed decreases are significant (e.g., p < 0.01) [2].

The diagram below illustrates this experimental workflow.

G Start Sample Preparation T0 Time Zero Analysis (Baseline Measurement) Start->T0 Storage Storage Conditions T0->Storage RT Room Temperature Storage->RT R4 4°C Storage->R4 F20 -20°C Storage->F20 F70 -70°C Storage->F70 Analysis Time-Point Analysis (W1, W2, W3, W4, M6, Y1) RT->Analysis Aliquots Retrieved R4->Analysis Aliquots Retrieved F20->Analysis Aliquots Retrieved F70->Analysis Aliquots Retrieved Evaluation Data Evaluation (Stability = ±15% of Baseline) Analysis->Evaluation

Key Recommendations Summary

To ensure the long-term stability of your Androstadienone samples:

  • For longest shelf life: Store at -20°C or -70°C, especially for sensitive or critical samples [2] [1].
  • For short-term handling: Samples can be kept at room temperature for up to 4 weeks without significant degradation, based on analogous data [2].
  • Always validate: The stability of your specific sample formulation and matrix should be confirmed through a structured stability study.

References

Identified Method for Byproduct Reduction in a Related Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes a method, detailed in a patent, for synthesizing Testosterone from Androstenedione while aiming to reduce the formation of an unwanted byproduct, 3,17-diol [1]. The key principle is a low-temperature reduction, which could be relevant for other similar steroid conversions.

Aspect Technical Specification
Objective Synthesize Testosterone from Androstenedione while minimizing the byproduct 3,17-diol [1].
Key Technique Low-temperature reduction of Androstenedione with Potassium Borohydride (KBH₄) [1].
Critical Parameter Conduct the reaction between -5 °C and -10 °C [1].
Solvent System Use a mixed solvent system (5-15 times the weight of Androstenedione) [1].
Reaction Monitoring Monitor until the Androstenedione is completely reacted [1].
Work-up Quench excess KBH₄ with glacial acetic acid (15-40% of KBH₄ weight); recover solvent, add water, and filter to obtain crude product [1].
Purification Recrystallize the crude product with ethanol to obtain pure Testosterone [1].

This process can be visualized in the following workflow. The critical step of temperature control is highlighted.

Start Start: Androstenedione in Mixed Solvent System Cool Cool to -10°C or below Start->Cool AddKBH4 Add Aqueous Potassium Borohydride Cool->AddKBH4 React React at -5°C to -10°C AddKBH4->React Monitor Monitor Reaction (Until AD complete) React->Monitor Quench Quench with Glacial Acetic Acid Monitor->Quench Workup Work-up: Solvent Recovery, Water Addition, Filtration Quench->Workup Crystallize Recrystallize with Ethanol Workup->Crystallize End Pure Testosterone Crystallize->End

Limitations and Suggestions for Further Research

Based on the search results, I was unable to find a direct, detailed FAQ for Androstadenione synthesis. The information provided above for Testosterone serves as an example of how a similar synthetic challenge can be addressed.

To aid your research, here are two potential pathways you could explore, as suggested by the literature:

  • Microbial Biotransformation: One search result indicates that the reduction of Androstenedione to Testosterone can be performed by Saccharomyces cerevisiae (baker's yeast), and that the yield can be significantly improved by using a cyclodextrin medium [2]. This bio-catalytic approach could present an alternative route with potentially higher selectivity and fewer byproducts.
  • Enzymatic Pathways in Skin Bacteria: Another result discusses how human axillary bacteria, particularly coryneforms, metabolize precursors like Androstadienol into various androstenes, including Androstadienone [3]. Investigating the specific enzymes these bacteria use (e.g., 3β-hydroxysteroid dehydrogenase) could provide insights into highly selective biochemical catalysts [3].

References

Summary of Experimental Findings on Androstadienone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary findings from research on androstadienone (AND), highlighting its sexually dimorphic effects.

Domain Reported Effects Conflicting Evidence & Contextual Dependencies
Physiological & Mood In women, improves mood, reduces feelings of tension and nervousness, and increases focus and cortisol levels [1] [2] [3]. Effects are inconsistent; one study found mood improvement only when the experimenter was male [1] [4].
Sexual Response Some studies show a beneficial effect on sexual desire and arousal in women [1] [4]. Effects are highly dependent on context (e.g., the presence of a male attendant). Robust, direct evidence is lacking [1] [4].
Cognition & Perception Modulates attention towards emotional information [1] [2]. In women, can increase the perceived attractiveness of male faces and promote attractiveness ratings of potential mates [1] [4]. Some studies found no specific effect on men's attractiveness judgments, and effects can be modulated by the observer's own gender and anxiety levels [4].
Neuroimaging Activates brain regions involved in social cognition (e.g., preoptic area, hypothalamus, fusiform cortex) in a sex-specific manner, with some patterns mirroring those in homosexual men [4] [2]. The interpretation of this neural activation is debated. It may not be specific to pheromone signaling but rather related to general odor processing [4].

Key Experimental Protocols

To ensure reproducibility, here are the methodologies commonly used in key androstadienone studies:

  • Compound Application: In many behavioral and physiological studies, a pharmacological dose of androstadienone is applied to the skin between the upper lip and nose. The control is typically a carrier substance, like clove oil, without the active compound [1] [3]. Participants are often unaware of the true purpose of the study, told it is an investigation on "odors" [1].
  • Mood and Physiology Measurement: Studies use standardized self-report questionnaires to assess mood states (e.g., tension, nervousness) before and after exposure [3]. Physiological measures like cortisol levels in saliva are also used to track stress responses [2].
  • Neuroimaging: Functional Magnetic Resonance Imaging (fMRI) is employed to visualize brain activity. Participants are exposed to androstadienone or a control odor while in the scanner, and differences in brain activation are mapped [4].

Proposed Signaling Pathway in Humans

The mechanism of how androstadienone might work in humans is a central point of uncertainty, as adults lack a functional vomeronasal organ (VNO), the primary pheromone detector in many animals [1]. The following diagram illustrates the proposed pathway via the main olfactory system.

G cluster_0 Olfactory Pathway cluster_1 Brain Processing Centers cluster_2 Observed Outcomes AND Androstadienone (AND) in Axillary Sweat OlfactoryEpithelium Main Olfactory Epithelium AND->OlfactoryEpithelium  Detection OlfactoryBulb Olfactory Bulb & Cortex OlfactoryEpithelium->OlfactoryBulb  Neural Signal Hypothalamus Hypothalamus & Limbic System OlfactoryBulb->Hypothalamus  Altered Activity Physiological Physiological & Endocrine Responses Hypothalamus->Physiological  Modulates Behavioral Behavioral & Cognitive Effects Hypothalamus->Behavioral  Modulates

Proposed Neurobiological Pathway for Androstadienone

Key Conclusions for Researchers

  • Status is 'Putative': The most consistent conclusion across recent literature is that androstadienone should be considered a "putative" or suspected human pheromone. A 2024 review explicitly states that more research is needed to confirm this classification [4].
  • Modulator, Not Releaser: If it is a pheromone, its role aligns with that of a "modulator pheromone"—affecting mood and emotional state—rather than a "releaser pheromone" that triggers an immediate, specific behavior [1].
  • Methodological Challenges: The field is marked by methodological criticisms, including a lack of standardized protocols, small sample sizes, and difficulty in fully eliminating cognitive biases in participants [4] [5].
  • Commercial Products Lack Evidence: The market is flooded with products claiming to contain human pheromones to enhance attractiveness. The scientific community largely views these claims with skepticism due to the absence of identified pheromonal compounds and robust empirical support [5].

References

Overview of Analytical Methods for Androstenone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key analytical techniques identified for androstenone, which could serve as a reference for developing androstadienone assays.

Method Key Characteristics Matrix Detection Limit/Scope Citations
Enzyme Immunoassay (EIA) Non-invasive; uses polyclonal antibodies; suitable for high-throughput analysis. Feces, Urine Calibration range: 3.9 - 1000 ng/mL [1]
Gas Chromatography-Mass Spectrometry (GC-MS) High specificity and sensitivity; considered a reference method. Saliva Monitored ion: m/z 272 [2]
Radioimmunoassay (RIA) Early validated method; requires radioactive materials. Human axillary collections Not specified in abstract [3]

Detailed Experimental Protocols

Here is a closer look at the experimental workflows for the two most detailed methods found in the search results.

Protocol for Enzyme Immunoassay (EIA)

This protocol, detailed in a 2023 study, outlines a non-invasive method for quantifying androstenone in pig feces and urine [1].

  • Antibody Production: Polyclonal antibodies were raised in rabbits immunized with a BSA-conjugated androstenone derivative. Booster shots were administered every two weeks, and antibodies were purified using Protein-A affinity chromatography [1].
  • Sample Preparation:
    • Feces: Approximately 0.5 g of wet feces was vortexed with 3 mL of 80% methanol for 30 minutes, stored overnight at 4°C, and then centrifuged. The supernatant was used for analysis [1].
    • Urine: Used directly without a detailed extraction procedure mentioned [1].
  • EIA Procedure:
    • A 96-well plate was coated with androstenone-BSA conjugate.
    • After washing and blocking, 50 µL of the diluted sample was added alongside 50 µL of the primary anti-androstenone antibody (diluted 1:25,600).
    • A horseradish peroxidase (HRP)-conjugated secondary antibody was used for detection.
    • The assay employed a competitive format, where androstenone in the sample competes with the plate-bound conjugate for antibody binding sites [1].

The following diagram illustrates the core workflow of this competitive EIA procedure:

Start Start EIA Procedure Coat Coat plate with Androstenone-BSA Conjugate Start->Coat Block Block plate Coat->Block AddMix Add Sample & Primary Antibody Block->AddMix Compete Competitive Binding AddMix->Compete AddSec Add HRP-conjugated Secondary Antibody Compete->AddSec Detect Detect Signal AddSec->Detect

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

This method was used to measure androstenone and related steroids in boar saliva [2].

  • Sample Collection: Saliva samples (0.5 to 2.0 mL) were collected during semen collection [2].
  • GC-MS Analysis:
    • The mass spectrometer was operated in Selected Ion Monitoring (SIM) mode.
    • The ion m/z 272 was monitored specifically for 5α-androst-16-en-3-one (androstenone).
    • Quantification was performed using external standard curves, with 5α-androst-3-one as an internal standard [2].

Key Considerations for Method Selection

When choosing or developing a method, researchers should consider several factors:

  • Throughput vs. Specificity: Immunoassays (EIA, RIA) offer higher throughput and are often more cost-effective, making them suitable for screening large sample sets. Chromatography-based methods (GC-MS) provide superior specificity and are ideal for confirmation of results [2] [1].
  • Sample Matrix: The method must be validated for your specific matrix (e.g., saliva, plasma, feces). Sample cleanup and extraction protocols can vary significantly and are critical for accuracy [2] [1].
  • Sensitivity Requirements: The required detection limit is a key deciding factor. While GC-MS is generally very sensitive, well-validated EIAs can also achieve low detection limits suitable for many applications [1].

References

Bioactivity of Androstadienone: Effects & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Biological Domain Observed Effect Experimental Support & Key Findings Concentration / Dosage Used
Physiological Effects Modulates cortisol levels; increases sympathetic arousal [1] [2]. Maintained elevated salivary cortisol in women; increased skin conductance [1] [3]. ~200 - 700 μM (ecologically relevant) to 10 mM (high) [1] [4].
Social Cognition & Mood Promotes positive mood; reduces negative feelings [5] [6]. Enhanced positive mood and reduced tension in women, often in a context-dependent manner [5] [1]. 250 μM to 6.25 mM in mood studies; effects can be experimenter-gender dependent [5] [1].
Social Behavior & Perception Increases perceived attractiveness and dominance of men [5] [1] [2]. Men rated as more attractive by women in a speed-dating context; increased perceived dominance of male faces [1] [2]. 500 μM (speed-dating); 200-700 μM (face perception) [1] [2].
Modulation of Aggression Sex-dependent effects on reactive and proactive aggression [2]. Reduced reactive and proactive aggression in men; increased reactive aggression in women [2]. 500 μM (ecologically relevant concentration) [2].
Cooperative Behavior Increases cooperation among men [3]. Men made larger offers in ultimatum and dictator games, indicating more cooperative behavior [3]. 30 mg of synthetic AND (supra-physiological) [3].
Neural Activation Activates the hypothalamus and social cognition brain networks [5] [4] [7]. fMRI/PET studies show hypothalamic activation in heterosexual women and homosexual men; specific brain network activation varies with sexual orientation and gender identity [4] [7]. Various, from 0.001 mM (low) to 10 mM (high); response can be concentration and sex-specific [4].

Detailed Experimental Protocols

To help you evaluate or replicate these findings, here are the methodologies for key experiments cited above.

  • 1. Aggression Modulation Task [2]

    • Objective: To investigate the sex-specific effects of androstadienone on reactive and proactive aggression.
    • Stimuli: Androstadienone (500 μM) or a control solution (1% clove oil in propylene glycol) was prepared. The concentration was chosen to be ecologically relevant, matching levels found in fresh apocrine sweat (~440 μM).
    • Procedure: In a double-blind, between-participants design, 206 participants were exposed to the odor stimuli via nosepieces. They then performed two computer-based tasks:
      • Reactive Aggression Task: Participants responded to provocation from a virtual opponent.
      • Proactive Aggression Task: Participants made unprovoked decisions to aggress against an opponent for financial gain.
    • Controls: The olfactory stimuli were masked with clove oil to prevent conscious discrimination. Female participants were tested during the periovulatory phase of their menstrual cycles to control for hormonal fluctuations.
  • 2. Social Decision-Making (Cooperation) Task [3]

    • Objective: To test if androstadienone influences cooperative and generous behavior in men.
    • Stimuli: Male participants were exposed to 30 mg of synthetic androstadienone or a placebo control via a nasal inhaler.
    • Procedure: After a 60-minute waiting period for the compound to take effect, participants played two economic games:
      • Ultimatum Game: One player (the Proposer) decides how to split a sum of money with another (the Responder), who can accept or reject the offer (a rejection results in neither player getting money).
      • Dictator Game: The Proposer decides how to split the money, and the Responder must accept the decision.
    • Measures: The level of cooperation was quantified by the offer size made by participants acting as Proposers. Salivary cortisol and testosterone levels were also measured.
  • 3. Neuroimaging (fMRI) Protocol [4]

    • Objective: To map the brain's response, particularly in the hypothalamus, to different concentrations of androstadienone.
    • Stimuli: Three concentrations of androstadienone (10 mM "high", 0.1 mM "medium", 0.001 mM "low") and a control odor (1-butanol) were delivered using a computer-controlled air-dilution olfactometer.
    • Procedure: Participants (heterosexual men and women) were screened for the ability to smell androstadienone to exclude anosmics. During the fMRI scan, olfactory stimuli were delivered in a block design while participants breathed through their mouths.
    • Imaging & Analysis: Brain activation was measured using BOLD fMRI. Data were analyzed to compare hypothalamic activation between sexes and across different odor concentrations, controlling for general olfactory processing using the control odor.

Proposed Signaling and Experimental Pathways

The diagrams below outline the proposed biological pathway of androstadienone and a generalized workflow for conducting research in this field.

AND_Pathway AND_Secretion Secretion in male sweat/semen Olfaction Olfactory Detection AND_Secretion->Olfaction Brain_Activation Brain Activation (Hypothalamus, Social Cognition Networks) Olfaction->Brain_Activation Physiological_Effects Physiological Effects (↑ Cortisol, ↑ Arousal) Brain_Activation->Physiological_Effects Cognitive_Behavioral_Effects Cognitive & Behavioral Effects Brain_Activation->Cognitive_Behavioral_Effects Mood_Mod Mood Modulation (↑ Positive Affect) Cognitive_Behavioral_Effects->Mood_Mod Social_Percept Altered Social Perception (↑ Attractiveness/Dominance) Cognitive_Behavioral_Effects->Social_Percept Behavior_Mod Behavioral Modulation (Aggression, Cooperation) Cognitive_Behavioral_Effects->Behavior_Mod

Experimental_Flow Start Formulate Hypothesis Prep 1. Stimulus Preparation (AND in masked carrier, e.g., clove oil) Start->Prep Design 2. Experimental Design (Double-blind, placebo-controlled) Prep->Design Expose 3. Odor Exposure Design->Expose Task 4. Behavioral/Cognitive Task Expose->Task Measure 5. Data Collection Task->Measure T1 e.g., Economic Games Task->T1 T2 e.g., Aggression Tasks Task->T2 T3 e.g., fMRI/Neuroimaging Task->T3 Analyze 6. Data Analysis Measure->Analyze M1 Behavioral Responses Measure->M1 M2 Self-reported Mood/Attraction Measure->M2 M3 Physiological Measures (Cortisol) Measure->M3 M4 Brain Activation Data Measure->M4

Key Interpretations & Research Notes

  • A Putative, Not Proven, Pheromone: The scientific community consistently refers to androstadienone as a "putative" human pheromone [5] [1]. While evidence for its bioactivity is growing, its classification as a true pheromone—triggering a specific, innate behavioral response—remains debated and requires more research [5].
  • Context is Crucial: The effects of androstadienone are not automatic. They appear to be highly dependent on context, the gender of both the participant and the experimenter, and individual differences [5] [1].
  • Sexual Dimorphism: A key feature of androstadienone's bioactivity is its sexually dimorphic nature. However, this is not absolute. While many studies show stronger effects in heterosexual women, some physiological and neural effects are also observed in men, and the response patterns can vary with sexual orientation and gender identity [4] [7].

References

Experimental Protocols for Binding Affinity Studies

Author: Smolecule Technical Support Team. Date: February 2026

Researchers use a combination of experimental and computational methods to determine how strongly a compound binds to the androgen receptor. Below are the core methodologies.

Method Type Method Name Key Procedure Description Key Measurement Outputs
Experimental Competitive Binding Assay [1] [2] A test compound competes with a known high-affinity radiolabeled ligand (e.g., [3H]methyltrienolone) for receptor binding sites. Relative Binding Affinity (RBA), IC50 (half-maximal inhibitory concentration)
Experimental X-ray Crystallography [3] The 3D crystal structure of the ligand bound to the receptor's Ligand-Binding Domain (LBD) is solved. Atomic-level interaction details (van der Waals contacts, hydrogen bonds)
Computational Molecular Docking & Free Energy Calculation [4] [5] Computer models simulate how a ligand fits into the receptor binding pocket and calculate the energy of interaction. Docking score, estimated Binding Free Energy (ΔGbind)

This workflow diagram illustrates how these methods can be integrated in a study:

Start Study Aim: Determine Ligand Binding ExpPath Experimental Path Start->ExpPath CompPath Computational Path Start->CompPath ExpMethod1 Competitive Binding Assay ExpPath->ExpMethod1 ExpMethod2 X-ray Crystallography ExpPath->ExpMethod2 CompMethod1 Molecular Docking CompPath->CompMethod1 CompMethod2 Binding Free Energy Calculation (ASIE) CompPath->CompMethod2 Output1 Affinity Data (RBA, IC50) ExpMethod1->Output1 Output2 Structural Data (Interactions, Contacts) ExpMethod2->Output2 Output3 Energy Data (ΔGbind, Residue Contribution) CompMethod1->Output3 CompMethod2->Output3 Goal Comprehensive Understanding of Binding Affinity & Mechanism Output1->Goal Output2->Goal Output3->Goal

Reference Androgen Binding Data

Since direct data for Androstadienone is unavailable, the following table provides a quantitative reference for the binding affinity of well-characterized androgens, as determined by competitive binding assays. You can use this as a benchmark.

Ligand Relative Binding Affinity (RBA) Notes / Experimental Context
Methyltrienolone (R1881) 100% (Reference) Used as the reference compound (100%) in competitive assays [2].
19-Nortestosterone (Nandrolone) High RBA is lower than R1881 but higher than Testosterone [2].
Testosterone Medium Used as a mid-range reference point [2].
Dihydrotestosterone (DHT) Varies by tissue Shows higher affinity than Testosterone, partly due to geometry of electrostatic interactions [3] [2].
Tetrahydrogestrinone (THG) Very High A "designer steroid" with higher affinity than DHT; establishes more van der Waals contacts [3].

References

Metabolic Pathways and Key Metabolites of 1-Testosterone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary and secondary metabolites of 1-Testosterone identified in human urine, based on controlled administration studies [1].

Metabolite Name Chemical Structure Key Functional Features Relative Abundance (in urine)
1-Testosterone (Parent) 17β-hydroxy-5α-androst-1-en-3-one Parent compound; direct androgen receptor agonist Low
5α-Androst-1-ene-3,17-dione 3,17-diketo-5α-androst-1-ene 17-oxidized metabolite Medium
5α-Androst-1-ene-3α,17β-diol 3α,17β-dihydroxy-5α-androst-1-ene 3-reduced metabolite High
3α-hydroxy-5α-androst-1-en-17-one 3α-hydroxy-5α-androst-1-en-17-one 3-epimer of the parent; key long-term detection marker High
5α-Dihydrotestosterone (DHT) 17β-hydroxy-5α-androstan-3-one Saturated A-ring; primary and potent metabolite High (Primary)

Experimental Protocols for Metabolic Study

For researchers looking to replicate or design metabolic studies for steroids like 1-Testosterone, the following summarizes a validated experimental protocol [1].

  • 1. Administration and Sample Collection: A single oral dose (e.g., 100 mg) of the compound is administered to healthy male volunteers. Urine samples are collected at pre-defined intervals for up to 9-11 days post-administration.
  • 2. Sample Preparation and Hydrolysis: Urine samples are subjected to enzymatic hydrolysis with E. coli β-glucuronidase to cleave the glucuronic acid conjugates of metabolites and release the free steroids for analysis.
  • 3. Solid-Phase Extraction (SPE): The hydrolyzed urine is purified using SPE cartridges (e.g., C18). Interfering compounds are washed off with water and methanol, while the steroids of interest are eluted with a stronger solvent like tert-butyl methyl ether.
  • 4. Derivatization and Analysis by GC-MS/MS:
    • The extracted steroids are derivatized to form trimethylsilyl (TMS) ethers by reacting with MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) and other reagents like ammonium iodide and dithioerythritol.
    • The derivatized extracts are analyzed using Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS).
    • Metabolites are identified by comparing their retention times and mass spectral fragmentation patterns with those of chemically synthesized reference standards.

Quantitative Comparison of Anabolic-androgenic Steroids

The table below compares the quantitative effects and physicochemical properties of 1-Testosterone with other anabolic steroids, based on rodent study data and pharmacological profiles [2] [3].

Steroid Androgenic Potency (vs. TP) Anabolic Potency (vs. TP) Liver Weight Increase Aromatizable 5α-Reducible
1-Testosterone High (Equivalent) High (Equivalent) Significant No No
Testosterone Propionate (TP) (Reference) (Reference) No significant change Yes Yes
Dihydrotestosterone (DHT) High High Not specified No N/A

Clinical and Safety Profile

Human and animal studies reveal that 1-Testosterone, while effective, carries significant health risks. The table below summarizes key clinical findings from a study where resistance-trained men consumed 330 mg/day of a related prohormone for 4 weeks [4].

Health Parameter Change with 1-Testosterone Prohormone Clinical Significance
Body Composition ↑ Lean body mass (+6.3%), ↓ Fat mass (-24.6%) Anabolic effect confirmed
Muscular Strength ↑ Back squat 1-rep max (+14.3%) Performance enhancing
HDL Cholesterol ↓ 38.7% Major cardiovascular risk factor
LDL Cholesterol ↑ 32.8% Major cardiovascular risk factor
Liver Enzymes (AST) ↑ 113.8% Indicator of liver stress/damage
Kidney Function (Creatinine) ↑ 19.6%, ↓ Glomerular Filtration Rate Indicator of impaired kidney function

Visualizing the Metabolic Pathway and Detection

The metabolic pathway and detection workflow for 1-Testosterone can be visualized as follows:

Parent 1-Testosterone (Parent) M1 5α-Androst-1-ene-3,17-dione Parent->M1 Oxidation M2 5α-Androst-1-ene-3α,17β-diol Parent->M2 Reduction M3 3α-hydroxy-5α-androst-1-en-17-one Parent->M3 Epimerization M4 5α-Dihydrotestosterone (DHT) Parent->M4 1,2-dihydrogenation (via unknown enzyme) Urine Urine Sample Collection M1->Urine Glucuronide Conjugates M2->Urine Glucuronide Conjugates M3->Urine Glucuronide Conjugates M4->Urine Glucuronide Conjugates Admin Oral Administration Admin->Parent Hydro Enzymatic Hydrolysis Urine->Hydro SPE Solid-Phase Extraction (SPE) Hydro->SPE GCMS Derivatization & GC-MS/MS Analysis SPE->GCMS Detect Metabolite Identification GCMS->Detect

Diagram Title: 1-Testosterone Metabolic Pathway & Detection Workflow

Key Research Implications

  • Metabolic Fingerprinting is Crucial for Detection: The identification of 3α-hydroxy-5α-androst-1-en-17-one as a long-term detectable metabolite (up to 9 days post-ingestion) is vital for developing robust drug testing protocols [1].
  • Significant Safety Concerns Outweigh Benefits: The documented severe adverse effects on cardiovascular and hepatic health underscore that the risks of 1-Testosterone and its prohormones far outweigh their anabolic benefits [4].
  • Unique Metabolism Warrants Caution: The conversion of 1-Testosterone to the potent androgen DHT via a non-canonical, unidentified enzyme pathway highlights a complex and not fully understood metabolism that could pose unforeseen risks [3].

References

Androstadienone Overview and Key Differentiators

Author: Smolecule Technical Support Team. Date: February 2026

Androstadienone is an endogenous steroid of the 16-androstene class [1]. While it is structurally related to androgenic sex hormones, it is not known to exhibit androgenic or anabolic effects [1]. Its key differentiator lies in its role as a putative human chemosignal, influencing psychological and physiological states rather than acting through classic hormonal pathways.

The table below summarizes its core characteristics for comparison.

Property Description
CAS Number 4075-07-4 [2] [3] [4]
Molecular Formula C₁₉H₂₆O [2] [3] [4]
Molecular Weight 270.41 g/mol [2] [3]
Chemical Names Androsta-4,16-dien-3-one; 4,16-Androstadien-3-one [2] [1]
Key Proposed Function Putative human pheromone/chemosignal [1] [5] [6]
Androgenic Activity None reported [1]

Experimentally Observed Effects of Androstadienone

Androstadienone's biological activity is complex and often context- or sex-dependent. The table below summarizes key experimental findings, which are crucial for comparing its "performance" against other molecules.

Observed Effect Experimental Subjects Key Findings Research Context
Modulation of Aggression [5] 206 men & women Reduces reactive/proactive aggression in men; increases reactive aggression in women. Double-blind, placebo-controlled study using decision-making tasks.
Hypothalamic Activation [7] [8] Heterosexual men & women Activates the hypothalamus in both sexes; effect is concentration-dependent and can be sexually dimorphic. fMRI studies with controlled olfactory stimulation.
Influence on Social Behavior & Cognition [2] [6] [9] Mostly men Increases cooperation in men [6]; increases gaze avoidance in men with high social anxiety [9]; affects perception of emotions on faces [2]. Behavioral studies (economic games, eye-tracking).
Mood & Physiological State [1] Mostly women Reduces negative feelings (tension, nervousness); increases sympathetic arousal and cortisol levels. Controlled exposure and psychological assessment.

Detailed Experimental Protocols

For researchers to replicate or compare studies, here are the methodologies from key cited works.

  • fMRI Study on Hypothalamic Response [7] [8]

    • Stimuli: Androstadienone diluted in propylene glycol (e.g., 10 mM "high" concentration). A control odor like 1-butanol is often used.
    • Delivery: Computer-controlled air-dilution olfactometer to ensure precise timing and concentration delivery to the nostrils during fMRI scanning.
    • Procedure: Participants are instructed to breathe through their mouth during stimulations. Blocks of odor stimulation are interspersed with control (clean air or control odor) periods.
    • Data Analysis: fMRI data is analyzed to compare blood-oxygen-level-dependent (BOLD) signals in the hypothalamus and other brain regions between androstadienone and control conditions.
  • Behavioral Study on Aggression [5]

    • Stimuli: Androstadienone (e.g., 500 µM) in a clove oil and propylene glycol carrier, presented in opaque jars to ensure double-blind conditions.
    • Task: Participants perform aggression tasks, such as:
      • Reactive Aggression Task: Typically, a version of the Taylor Aggression Paradigm where participants respond to provocation.
      • Proactive Aggression Task: A decision-making task where aggression is used instrumentally for gain.
    • Measures: The level of aggression (e.g., intensity of noise blast set for a fictitious opponent in the reactive task) is the primary quantitative measure.
  • Economic Game Study on Cooperation [6]

    • Design: Double-blind, placebo-controlled, between-participants design.
    • Stimuli: Exposure to androstadienone vs. a control solvent.
    • Task: Participants play standard economic games like the Ultimatum Game (measuring responses to fairness) and the Dictator Game (measuring pure generosity).
    • Measures: The amount of money offered to another player is the key metric for cooperative and generous behavior. Salivary cortisol and testosterone levels are often measured concurrently.

Proposed Signaling Pathways and Workflow

Based on the research, Androstadienone is proposed to act as a chemosignal. The following diagram outlines the general pathway from detection to behavioral effects.

G cluster_effects Sex-Dependent Effects A Androstadienone Exposure (Olfactory Stimulation) B Detection by Olfactory System A->B Intranasal C Hypothalamic Activation (fMRI measured BOLD signal) B->C Neural Processing D Neuroendocrine & Autonomic Changes C->D Hypothalamic Output E Modulation of Cognition & Mood C->E Top-down Modulation F Behavioral Output D->F E->F Men In Men: • Reduced Aggression • Increased Cooperation • Gaze Avoidance (High Anxiety) F->Men Women In Women: • Increased Reactive Aggression • Modulated Attraction F->Women

Suggestions for Further Research

To build a more complete comparison guide, you may need to investigate the following areas:

  • Direct Structural Analogs: Conduct targeted searches for specific analogs like Androstenone, Androstadienol, and Androsterone to find studies that directly compare their effects, thresholds, and receptor binding affinities.
  • Commercial Formulations: Look into commercial products and patents that often contain blends of these compounds, which may provide clues about which analogs are considered most effective for specific applications.
  • Review Articles: Search for systematic reviews and meta-analyses on human pheromones, which often contain comparative tables summarizing the effects of multiple compounds.

References

Experimental Protocol for Steroid Analysis by GC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol is adapted from a study that determined steroid hormones in urine using GC-MS/MS, which can be a foundation for developing an Androstadienone method [1].

  • Sample Preparation Technique: Solid-Phase Analytical Derivatization (SPAD)

    • Purpose: This technique combines sample clean-up, preconcentration, and chemical derivatization into a single step within a solid-phase extraction cartridge [1].
    • Procedure:
      • The sample is processed through a Phenomenex Strata C18-E (100 mg, 1 mL) cartridge.
      • Derivatization: 100 µL of an undiluted derivatization reagent (e.g., MSTFA) is passed through the cartridge to form trimethylsilyl (TMS) derivatives of the steroids.
      • The cartridge is heated at 80°C for 10 minutes to complete the derivatization reaction [1].
  • Instrumental Analysis: GC-MS/MS

    • GC Conditions:
      • Column: HP-5 ms (30 m × 0.25 mm, 0.25 µm film thickness) [2].
      • Carrier Gas: Helium, at a constant flow rate of 1 mL/min [1] [2].
      • Temperature Program: Initial temperature 150°C (hold 2 min), then increase to 315°C at 7°C/min, and hold for 25 min [1].
    • MS/MS Conditions:
      • Ionization Mode: Electron Ionization (EI) [1].
      • Analysis Mode: Multiple Reaction Monitoring (MRM) [1] [2].
      • Interface Temperature: 280°C [2].

The workflow of this analytical method can be visualized as follows:

Sample Sample SPAD Cartridge SPAD Cartridge Sample->SPAD Cartridge Load Thermostat\n(80°C, 10 min) Thermostat (80°C, 10 min) SPAD Cartridge->Thermostat\n(80°C, 10 min) In-situ reaction Derivatization Reagent Derivatization Reagent Derivatization Reagent->SPAD Cartridge GC-MS/MS Analysis GC-MS/MS Analysis Thermostat\n(80°C, 10 min)->GC-MS/MS Analysis Data & Quantification Data & Quantification GC-MS/MS Analysis->Data & Quantification

Key Analytical Parameters for Steroid Analysis

The table below summarizes quantitative data from relevant studies to illustrate typical validation outcomes and performance metrics.

Parameter Reported Value / Range Compound / Context Source

| LOD/LOQ | LOD: 1.0–2.5 ng/mL LOQ: 2.5–5.0 ng/mL | Steroid hormones (Testosterone, Estrone, etc.) in urine [1] | | | Recovery | 83.2% – 106% | Amphetamines & cathinones in blood (via LLE) [3] | | | Interday Accuracy | 89.0% – 108% | Amphetamines & cathinones in blood [3] | | | Interday Precision | ≤ 8.1% (RSD) | Amphetamines & cathinones in blood [3] | | | Retention Time | Varies by compound & method | Critical for compound identification [4] | | | Derivatization | Trimethylsilyl (TMS) with MSTFA | Steroid hormones for GC-MS/MS [1] | |

References

Comprehensive Analysis of Androstadienone Cross-Reactivity in Bioassays: Experimental Data and Methodological Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Androstadienone and Cross-Reactivity Considerations

Androstadienone (androsta-4,16-dien-3-one) is an endogenous steroid belonging to the 16-androstene class that has been investigated extensively for its potential pheromone-like activities in humans. This compound is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase and can be converted into androstenone (a more potent and odorous compound) by 5α-reductase [1]. Androstadienone is found in various human secretions and tissues including male semen, axillary hair, axillary skin surface, and sweat, with concentrations in freshly produced apocrine sweat averaging approximately 440 μM, though with considerable interindividual differences [2] [3].

For researchers and drug development professionals working with androstadienone, understanding its potential for cross-reactivity in bioassays is methodologically crucial. Cross-reactivity occurs when compounds with structural similarity to the target molecule interfere with assay measurements, potentially leading to false positives or inaccurate quantifications [4]. This comprehensive review summarizes the current experimental data on androstadienone cross-reactivity, provides detailed protocols for cross-reactivity testing, and presents visualizations of key structural and experimental relationships to support rigorous assay development and validation.

Cross-Reactivity Data of Androstadienone in Bioassays

Experimental Cross-Reactivity Findings

While comprehensive cross-reactivity data specifically testing androstadienone in various steroid hormone immunoassays is limited in the available literature, one detailed study examined cross-reactivity patterns for multiple steroids in the Roche Diagnostics Elecsys Cortisol and Testosterone II assays [4]. This research employed rigorous experimental protocols where test compounds were spiked into normal human plasma and measured compared to unadulterated samples, with interference expressed as percent cross-reactivity.

The findings demonstrated that structural similarity significantly predicts cross-reactivity potential. Compounds with high two-dimensional molecular similarity to cortisol (Tanimoto similarity coefficient > 0.867) frequently showed strong cross-reactivity (≥5%) in cortisol immunoassays [4]. Although this study did not explicitly include androstadienone in its test panel, the methodological framework provides an essential experimental paradigm for assessing androstadienone cross-reactivity in various assay systems.

Table 1: Experimental Cross-Reactivity Data for Steroid Hormone Immunoassays

Assay Type Strongly Cross-Reactive Compounds (≥5%) Cross-Reactivity Percentage Structural Similarity to Target
Cortisol 6β-hydroxycortisol ≥5% High (Tanimoto > 0.867)
Cortisol 21-deoxycortisol ≥5% High (Tanimoto > 0.867)
Cortisol Prednisolone ≥5% High (Tanimoto > 0.867)
Cortisol 6-Methylprednisolone ≥5% High (Tanimoto > 0.867)
Testosterone Methyltestosterone Not specified High
DHEA sulfate No compounds showed ≥5% cross-reactivity <5% for all tested compounds Variable
Molecular Structural Considerations

The potential for cross-reactivity interference by androstadienone or with androstadienone measurements stems from its structural relationships with other steroids. Androstadienone is characterized by its androstene skeleton with double bonds at positions 4 and 16, and a ketone group at position 3 [1]. This structure shares considerable similarity with various endogenous steroids, including testosterone, androstenedione, and other 16-androstene compounds.

Research has established that cross-reactivity patterns in steroid hormone immunoassays directly correlate with two-dimensional molecular similarity, with strongly cross-reactive compounds typically displaying Tanimoto similarity coefficients > 0.867 to the target molecule [4]. This relationship enables predictive modeling of potential assay interference, allowing researchers to anticipate which steroid assays might demonstrate cross-reactivity with androstadienone based on structural alignment.

Experimental Protocols for Cross-Reactivity Assessment

Cross-Reactivity Testing Methodology

For researchers requiring experimental validation of androstadienone cross-reactivity, the following protocol adapted from the NCCLS Guideline EP7-A provides a rigorous methodological framework [4]:

  • Sample Preparation: Prepare test solutions by spiking androstadienone into normal human plasma or appropriate biological matrix at concentrations spanning the expected physiological and supra-physiological ranges (typically from low nanomolar to micromolar concentrations).

  • Experimental Design: Compare each spiked sample with unadulterated control samples (matrix without androstadienone) in replicate measurements (typically n ≥ 5).

  • Assay Conditions: Run all assays according to manufacturer specifications on appropriate analytical platforms. For the Roche Elecsys system, follow manufacturer protocols for Cortisol, Testosterone II, or other relevant steroid hormone assays.

  • Cross-Reactivity Calculation: Calculate percent cross-reactivity as the ratio of observed "steroid" measurement to the amount of androstadienone test compound added, multiplied by 100.

  • Interpretation Criteria: Classify cross-reactivity as: Strong (≥5%), Weak (0.5-4.9%), Very Weak (0.05-0.49%), or Not Cross-Reactive (<0.05%).

Molecular Similarity Prediction Protocol

To complement experimental testing, researchers can employ computational approaches to predict potential cross-reactivity:

  • Two-Dimensional Similarity Analysis: Use molecular fingerprinting algorithms (such as MDL public keys) with Tanimoto similarity coefficients.

  • Software Tools: Implement protocols available in molecular modeling packages (e.g., Discovery Studio "find similar molecules by fingerprints" function).

  • Reference Compounds: Compare androstadienone against target molecules of relevant immunoassays (e.g., cortisol, testosterone, estradiol, progesterone).

  • Threshold Application: Consider compounds with Tanimoto coefficients > 0.867 as having high potential for cross-reactivity requiring experimental validation [4].

Structural and Experimental Relationships

structural_relationships Androstadienol Androstadienol Androstadienone Androstadienone Androstadienol->Androstadienone 3β-hydroxysteroid dehydrogenase Androstenone Androstenone Androstadienone->Androstenone 5α-reductase Three_alpha_androstenol Three_alpha_androstenol Androstenone->Three_alpha_androstenol 3-ketosteroid reductase

Figure 1: Metabolic Pathway of Androstadienone and Structurally Related Compounds. Androstadienone occupies a central position in the metabolic pathway of 16-androstene steroids, serving both as an endogenously present compound and metabolic intermediate [1].

experimental_workflow Start Define Assay System Step1 Identify Structurally Similar Compounds Start->Step1 Step2 Compute 2D Similarity (Tanimoto Coefficient) Step1->Step2 Step3 Prioritize Compounds with Similarity > 0.867 Step2->Step3 Step4 Experimental Cross-Reactivity Testing Step3->Step4 Step5 Classify Cross-Reactivity: Strong/Weak/None Step4->Step5 End Assay Validation Complete Step5->End

Figure 2: Experimental Workflow for Assessing Androstadienone Cross-Reactivity. This workflow integrates computational prediction with experimental validation to efficiently identify potential cross-reactivity issues in bioassays [4].

Research Implications and Best Practices

Methodological Recommendations

For researchers investigating androstadienone in clinical, pharmacological, or pheromone research contexts, the following best practices are recommended:

  • Comprehensive Cross-Reactivity Screening: When developing immunoassays for androstadienone detection, screen against structurally similar endogenous steroids including androstenone, androstadienol, testosterone, and related 16-androstene compounds.

  • Context-Specific Validation: Consider the biological context when interpreting results. In populations with altered steroid metabolism (e.g., 21-hydroxylase deficiency) or those using synthetic steroids, cross-reactivity may be more clinically significant [4].

  • Orthogonal Method Verification: Employ multiple detection methods (e.g., combining immunoassay with LC-MS/MS) to verify androstadienone measurements, particularly when unexpected results are obtained.

  • Reporting Standards: Clearly document cross-reactivity testing results in publications, including percent cross-reactivity for key structurally similar compounds and the methodological details of testing protocols.

Future Research Needs

The current literature reveals significant knowledge gaps regarding androstadienone cross-reactivity in bioassays. Future research should prioritize:

  • Systematic Cross-Reactivity Profiling: Comprehensive testing of androstadienone across major commercial steroid immunoassay platforms.

  • Standardized Protocols: Development of standardized cross-reactivity testing protocols specific to androstadienone and related putative pheromone compounds.

  • Clinical Cutoff Establishment: Determination of clinically relevant cross-reactivity thresholds for androstadienone in various assay contexts.

  • Structural-Activity Relationships: Detailed investigation of the molecular features that contribute to antibody recognition of androstadienone to inform assay design and interpretation.

References

×

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

270.198365449 Da

Monoisotopic Mass

270.198365449 Da

Heavy Atom Count

20

UNII

ZUZ4FHD36E

Wikipedia

Androstadienone

Dates

Last modified: 08-15-2023

Explore Compound Types